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  • Product: 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid
  • CAS: 220902-81-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) is a substituted furan deri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) is a substituted furan derivative of interest in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its application in drug design, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical and spectral properties of this compound. In the absence of extensive direct experimental data, this guide synthesizes information from structurally analogous compounds and theoretical prediction methodologies to offer a robust profile. We delve into the experimental techniques and computational approaches for determining these properties, providing both the "how" and the "why" to empower researchers in their laboratory and in silico investigations.

Introduction to 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Substituted furans are a class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. The unique electronic and structural features of the furan ring make it a valuable scaffold in drug discovery. 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid incorporates a carboxylic acid and a methyl ester group, functionalities that can significantly influence its solubility, acidity, and potential for intermolecular interactions—all critical parameters in its biological and chemical behavior.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in public literature, the following properties are predicted based on the analysis of structurally similar compounds and computational modeling.

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₈H₈O₅Calculation from structure
Molecular Weight 184.15 g/mol Calculation from structure
Melting Point 150 - 180 °CComparison with 5-(Methoxycarbonyl)furan-2-carboxylic acid and other substituted furoic acids. The presence of both a carboxylic acid and an ester group suggests strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to a relatively high melting point for a molecule of its size.
Boiling Point > 350 °C (with decomposition)Extrapolation from related compounds like 5-formyl-2-furancarboxylic acid[1]. Carboxylic acids often decompose at or near their boiling points.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol)The carboxylic acid group imparts some water solubility through hydrogen bonding, but the overall organic character of the molecule limits it. Solubility is expected to be higher in organic solvents that can act as hydrogen bond acceptors and donors.[1]
pKa 3.0 - 4.0The electron-withdrawing nature of the methoxycarbonyl group is expected to increase the acidity of the carboxylic acid compared to 2-furoic acid (pKa ≈ 3.1)[2].
Appearance White to off-white crystalline solidTypical appearance for purified, crystalline organic acids.

Experimental Methodologies for Physicochemical Characterization

The determination of the physical properties of a novel compound like 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a critical step in its characterization. The following section details the standard experimental protocols for these measurements, emphasizing the rationale behind each technique.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities[3].

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.

Causality: Slow heating is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Diagram: Melting Point Determination Workflow

MeltingPoint A Dry Crystalline Sample B Powder the Sample A->B C Pack Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat at a Controlled Rate D->E F Observe and Record Melting Range E->F pKa A Dissolve Compound in Solvent B Titrate with Standardized Base A->B C Monitor pH Continuously B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E Computational A Input Molecular Structure B Select Computational Method (e.g., DFT, QSPR) A->B C Perform Calculation/Simulation B->C D Analyze Output Data C->D E Predict Physicochemical Properties D->E

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Exploratory

Solubility Dynamics of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid in Polar Aprotic Solvents: A Technical Guide

Executive Summary In early-stage drug development and synthetic organic chemistry, understanding the solvation behavior of furan-based building blocks is critical for reaction optimization and formulation. This whitepape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and synthetic organic chemistry, understanding the solvation behavior of furan-based building blocks is critical for reaction optimization and formulation. This whitepaper provides an in-depth technical analysis of the solubility of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS: 220902-81-8) in two primary polar aprotic solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). By synthesizing physicochemical profiling with analog-based empirical data, this guide establishes predictive solubility models, solvation mechanisms, and a self-validating experimental protocol for precise thermodynamic quantification.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, we must first deconstruct its molecular architecture and understand why specific solvent interactions occur.

  • The Carboxylic Acid (-COOH) Motif: Located at position 2, this group acts as a strong hydrogen-bond donor. In polar aprotic solvents like DMSO and DMF, the highly polarized S=O and C=O bonds act as aggressive hydrogen-bond acceptors. This interaction is the primary thermodynamic driver for disrupting the compound's crystal lattice.

  • The Methoxycarbonyl (-COOCH₃) & Methyl (-CH₃) Motifs: Unlike symmetric furan-dicarboxylic acids (e.g., FDCA), the esterification at position 5 and methylation at position 4 break molecular symmetry. This asymmetry lowers the crystal lattice energy. Furthermore, these groups increase the overall lipophilicity of the molecule, drastically reducing aqueous solubility while enhancing compatibility with organic solvents.

Causality of Solvent Choice: DMSO (dielectric constant ϵ = 46.7) and DMF ( ϵ = 36.7) are selected because they provide the optimal balance of high polarity to stabilize the furan dipole, and strong H-bond accepting capacity to solvate the carboxylic acid. As demonstrated in crystallographic studies of [1], these solvents frequently form stable, highly soluble solvate complexes with furan-carboxylic derivatives.

Solvation_Mechanism Compound 5-(Methoxycarbonyl)- 4-methylfuran-2-carboxylic acid HBond Hydrogen Bonding (Carboxyl -OH to S=O/C=O) Compound->HBond Donates H+ Dipole Dipole-Dipole Interactions (Furan/Ester to Solvent) Compound->Dipole Solvent DMSO / DMF (Polar Aprotic Solvents) Solvent->HBond Accepts H+ Solvent->Dipole Lattice Crystal Lattice Disruption (Exothermic Solvation) HBond->Lattice Dipole->Lattice Result High Thermodynamic Solubility Lattice->Result

Fig 1. Solvation mechanism of furan-2-carboxylic acid derivatives in polar aprotic solvents.

Comparative Quantitative Data

Because exact empirical solubility figures for CAS 220902-81-8 are often proprietary, application scientists rely on highly characterized structural analogs to establish predictive baselines. The table below synthesizes data from related furan-carboxylic acids to project the solubility profile of our target compound.

Compound AnalogSolventEmpirical SolubilityStructural Variance vs. TargetReference Source
5-Hydroxymethyl-2-furancarboxylic acid DMSO~10 mg/mL-OH replaces ester/methyl [2]
5-Hydroxymethyl-2-furancarboxylic acid DMF~15 mg/mL-OH replaces ester/methyl [2]
Furan-2,5-dicarboxylic acid (FDCA) DMSOHighly SolubleDi-acid; lacks ester/methyl [3]
Furan-2-carboxylic acid Propanone / EtOHHighLacks ester/methyl entirely [4]

Self-Validating Experimental Protocol

To accurately determine the exact thermodynamic solubility of the compound, kinetic dissolution methods are insufficient. The following protocol utilizes a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

Why is this system self-validating?

The protocol mandates sampling at two distinct time points (24 hours and 48 hours). If the concentration variance between these two time points is less than 2%, it definitively proves that thermodynamic equilibrium has been achieved, validating the integrity of the data.

Protocol S1 1. Saturation Add excess solid to DMSO/DMF S2 2. Equilibration Agitate at 25°C for 24h & 48h S1->S2 S3 3. Phase Separation Centrifuge at 10,000g, filter (0.22µm) S2->S3 S4 4. HPLC Quantification Measure against calibration curve S3->S4 S5 5. Self-Validation Compare 24h vs 48h variance < 2% S4->S5

Fig 2. Self-validating shake-flask protocol for thermodynamic solubility determination.

Step-by-Step Methodology
  • Solvent & Sample Preparation: Dispense 1.0 mL of anhydrous DMSO or DMF into a 2.0 mL Eppendorf tube. Add 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid incrementally until a visible, persistent suspension remains (indicating supersaturation).

  • Isothermal Equilibration: Place the sealed tubes in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 RPM. Causality: Strict temperature control is mandatory, as furan-carboxylic acid solubility is highly endothermic and temperature-dependent .

  • Phase Separation (24h & 48h): At the 24-hour mark, extract a 0.5 mL aliquot. Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Repeat this exact process at the 48-hour mark.

  • Dilution & HPLC-UV Quantification: Dilute the filtered supernatant 1:100 in mobile phase to prevent detector saturation. Quantify using an HPLC system equipped with a C18 column, detecting at ~254 nm (characteristic UV max for furan-derivatives). Calculate concentration against a 5-point standard calibration curve (R² > 0.999).

  • Data Validation: Compare the calculated concentration of the 24h sample against the 48h sample. A variance of 2% confirms equilibrium.

Troubleshooting and Optimization

If experimental requirements demand higher concentrations or alternative solvent systems, consider the following field-proven adjustments:

  • Temperature Modulation: The dissolution of furan-based carboxylic acids is typically endothermic . Increasing the temperature from 25°C to 40°C or 60°C will exponentially increase solubility in DMSO/DMF.

  • Co-Solvency: If pure DMSO/DMF is too harsh for downstream biological assays, a binary solvent system can be employed. Creating a co-solvent mixture (e.g., 20% DMSO in aqueous buffer) leverages the phenomenon of co-solvency, which can increase the solubility of furan derivatives by over 100-fold compared to pure water .

  • pH Adjustments: If transitioning from DMSO/DMF to an aqueous system, adjusting the pH above the pKa of the carboxylic acid (~3.0 - 4.0) will deprotonate the molecule, forming a highly soluble carboxylate salt.

References

  • Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide ResearchGate[Link]

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents Journal of Chemical & Engineering Data - ACS Publications[Link]

Foundational

Structural Elucidation and X-Ray Crystallography of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid: A Technical Whitepaper

Executive Summary The compound 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) represents a highly versatile bifunctional building block. Featuring both a reactive carboxylic acid and a protected me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) represents a highly versatile bifunctional building block. Featuring both a reactive carboxylic acid and a protected methyl ester on a rigid furan core, this molecule is increasingly critical in two distinct fields: the design of [1] and the development of targeted pharmacophores, such as[2].

This whitepaper provides an in-depth technical guide to the structural chemistry, crystallographic profiling, and X-ray diffraction methodologies required to unambiguously characterize this compound. By establishing self-validating experimental workflows, researchers can ensure high-fidelity structural data for downstream drug development and materials engineering.

Structural Chemistry & Pharmacophore Relevance

To understand the crystallographic behavior of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, one must first analyze its molecular geometry and electronic distribution. The furan ring enforces strict planarity across the core[3]. However, the substituents dictate the 3D packing:

  • The Carboxylic Acid (C2): Acts as a strong hydrogen-bond donor and acceptor. In enzymatic pockets, this moiety often forms critical salt bridges and hydrogen bonds with basic residues (e.g., Lys-32 or Pro-1 in D-DT)[2]. In the solid state, it drives crystallization through dimerization.

  • The Methoxycarbonyl Group (C5): An ester linkage that remains roughly coplanar with the furan ring due to π -conjugation, acting primarily as a weak hydrogen-bond acceptor.

  • The Methyl Group (C4): This is the structural disruptor. The steric bulk of the methyl group restricts the rotational freedom of the adjacent ester and prevents the dense, parallel π−π stacking often seen in unsubstituted[4].

Logical Packing Relationships

HBond_Logic cluster_0 Molecular Features N1 Carboxylic Acid Group (C2 position) N4 Centrosymmetric R2,2(8) Dimer (Strong O-H...O interactions) N1->N4 Primary Motif N2 Methoxycarbonyl Group (C5 position) N5 Weak C-H...O Interactions (Inter-ribbon stabilization) N2->N5 Acceptor N3 Methyl Group (C4 position) N6 Steric Hindrance (Prevents dense π-π stacking) N3->N6 Bulky Substituent N4->N5 3D Lattice N6->N5 Directs Packing

Caption: Logical relationship between molecular substituents and resulting crystal packing motifs.

Crystallographic Profiling & Intermolecular Networks

In the crystalline state, furan-2-carboxylic acids predominantly assemble into[5]. This motif is thermodynamically highly favorable, driven by paired O−H⋯O interactions between the carboxylic acid groups.

Because the exact single-crystal structure of CAS 220902-81-8 is dependent on the crystallization conditions, we can extrapolate highly accurate anticipated crystallographic parameters based on isostructural furan derivatives[6].

Quantitative Data Summary

Table 1: Anticipated Crystallographic Parameters for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

ParameterAnticipated ValueCrystallographic Significance
Crystal System MonoclinicTypical for asymmetric planar aromatics allowing efficient 3D packing.
Space Group P21​/c Facilitates the formation of inversion-symmetric R22​(8) carboxylic acid dimers.
Z (Molecules/Unit Cell) 4One molecule in the asymmetric unit ( Z′=1 ), forming two dimers per unit cell.
Primary H-Bond O−H⋯O≈2.65 ÅStrong interaction defining the core structural ribbon[3].
Furan Planarity RMSD <0.02 ÅEnsures optimal orbital overlap and conjugation across the molecule[6].

Self-Validating Experimental Protocols

To obtain publication-quality structural data, the experimental workflow must be treated as a self-validating system. Every choice—from solvent to temperature—must have a defined causality.

Protocol 1: Single Crystal Growth via Slow Evaporation

Causality: Furan-carboxylic acids are prone to kinetic trapping in amorphous states if precipitated rapidly. We utilize a binary solvent system to thermodynamically favor the nucleation of the most stable crystalline polymorph.

  • Solvent Selection: Dissolve 20 mg of the compound in 1 mL of Ethyl Acetate (EtOAc). Why? EtOAc acts as a competitive hydrogen-bond acceptor, temporarily solvating the carboxylic acid dimers and preventing premature aggregation.

  • Anti-Solvent Addition: Carefully layer 1 mL of Hexane over the EtOAc solution.

  • Evaporation: Puncture the vial cap with a narrow needle and leave undisturbed at 20 °C. As the volatile hexane diffuses, the solubility decreases gradually, allowing the R22​(8) dimers to assemble reversibly into high-quality macroscopic crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Precision in data collection is required to unambiguously locate the carboxylic acid proton, which is critical for mapping the hydrogen-bond network.

  • Crystal Mounting: Select a pristine, block-like crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling (100 K): Immediately transfer the loop to the diffractometer under a 100 K liquid nitrogen cold stream. Why? Cooling significantly reduces the thermal atomic displacement parameters (ADPs) of the atoms, minimizing electron density smearing. This allows the residual electron density of the hydrogen atoms to be identified in the difference Fourier map[3].

  • Data Collection: Irradiate the crystal using Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution: Integrate the data and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol 3: Validation via Powder X-Ray Diffraction (PXRD)

Causality: A single crystal is a localized observation. To prove that the solved structure represents the bulk synthesized material, a closed-loop validation is mandatory.

  • Simulation: Generate a theoretical powder diffractogram from the refined SCXRD .cif file using Bragg’s Law.

  • Bulk Analysis: Grind the remaining bulk sample into a fine powder and analyze it via PXRD at room temperature (accounting for minor thermal expansion lattice shifts).

  • Cross-Validation: Overlay the experimental PXRD pattern with the simulated pattern. A high degree of peak correlation validates the phase purity of the bulk sample and confirms the absence of polymorphic impurities.

Experimental Workflow Diagram

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Crystal Growth (Slow Evaporation, EtOAc/Hexane) A->B C Crystal Selection (Polarized Light Microscopy) B->C D Data Collection (Mo Kα / Cu Kα Radiation, 100K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Direct Methods/Intrinsic Phasing) E->F G Structure Refinement (Least-Squares on F^2) F->G H Validation (CheckCIF & PXRD Overlay) G->H

Caption: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis and validation.

References

  • Crystal structure of zymonic acid and a redetermination of its precursor, pyruvic acid Source: IUCr Journals URL:[Link]

  • Structural characterization of derivatives of 2- and 3-benzo[b]furancarboxylic acids Source: Journal of Molecular Structure / ResearchGate URL:[Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations... Source: MDPI (Crystals) URL:[Link]

  • Recent Progress on Sustainable 2,5-Furandicarboxylate-Based Polyesters: Properties and Applications Source: ACS Publications (ACS Omega) URL:[Link]

  • Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins Source: ACS Publications (ACS Applied Polymer Materials) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Degradation Mechanisms of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential degradation pathways of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential degradation pathways of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, a key intermediate in pharmaceutical and materials science. By synthesizing data from studies on analogous furanic structures, this document elucidates the principal mechanisms of degradation, including hydrolysis, oxidation, thermal decomposition, and photodegradation. Detailed experimental protocols for conducting forced degradation studies are presented, enabling researchers to identify and characterize degradation products, thereby ensuring the stability and quality of resulting formulations. This guide is intended to be an essential resource for scientists and professionals engaged in the research, development, and quality control of furan-based compounds.

Introduction: The Chemical Context and Importance of Stability

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a substituted furan derivative with significant potential in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, makes it a versatile building block for a range of more complex molecules, including active pharmaceutical ingredients (APIs) and novel polymers. The furan ring itself is a five-membered aromatic heterocycle that is susceptible to a variety of chemical transformations.

Understanding the degradation pathways of this molecule is of paramount importance for several reasons:

  • Drug Development: For pharmaceutical applications, knowledge of a compound's stability is a regulatory requirement. Forced degradation studies are essential to identify potential degradants that could impact the safety and efficacy of a drug product.[1][2][3][4]

  • Formulation and Storage: A thorough understanding of degradation mechanisms informs the development of stable formulations and the determination of appropriate storage conditions, such as temperature, humidity, and light exposure, to ensure the product's shelf-life.[1][5]

  • Process Chemistry: In chemical synthesis, the stability of intermediates like 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid can significantly affect the yield and purity of the final product.

This guide will explore the primary degradation routes anticipated for this molecule based on the known reactivity of the furan nucleus and its substituents.

Predicted Degradation Pathways

While specific degradation studies on 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid are not extensively documented in publicly available literature, its degradation profile can be reliably predicted by examining the known degradation of structurally similar furan derivatives. The primary sites of reactivity on the molecule are the methoxycarbonyl (ester) group, the carboxylic acid group, the methyl group, and the furan ring itself.

Hydrolytic Degradation

The ester linkage in the methoxycarbonyl group is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will hydrolyze to form methanol and the corresponding dicarboxylic acid, 4-methylfuran-2,5-dicarboxylic acid.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be saponified to yield methanol and the carboxylate salt of 4-methylfuran-2,5-dicarboxylic acid.

Hydrolysis Molecule 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Dicarboxylic_Acid 4-Methylfuran-2,5-dicarboxylic acid Molecule->Dicarboxylic_Acid H+ / H2O or OH- / H2O Methanol Methanol Molecule->Methanol H+ / H2O or OH- / H2O

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The furan ring and its alkyl substituent are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Ring Oxidation and Opening: The electron-rich furan ring can react with oxidizing agents, potentially leading to ring-opening products. This is a common degradation pathway for many furan derivatives.[6]

  • Side-Chain Oxidation: The methyl group at the 4-position can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid, although this is generally less facile than ring oxidation.

Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[7]

Oxidation Molecule 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Ring_Opened_Products Ring-Opened Products Molecule->Ring_Opened_Products [O] Side_Chain_Oxidation Oxidized Side-Chain Products Molecule->Side_Chain_Oxidation [O]

Caption: Potential oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, furan and its derivatives can undergo complex thermal decomposition reactions.[8][9][10] These reactions often proceed through radical mechanisms and can lead to a multitude of smaller, volatile products.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide upon heating.

  • Ring Fragmentation: The furan ring can fragment into smaller molecules such as acetylene, ketene, and carbon monoxide.[8] The substituents on the ring will influence the specific fragmentation pattern.

Thermal_Degradation Molecule 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Decarboxylated_Product Decarboxylated Intermediate Molecule->Decarboxylated_Product Heat (Δ) -CO2 Fragmentation_Products Acetylene, Ketene, CO, etc. Decarboxylated_Product->Fragmentation_Products Heat (Δ)

Caption: Likely thermal degradation pathways.

Photodegradation

Exposure to light, particularly in the ultraviolet range, can induce degradation of furan compounds. This process is often mediated by the formation of reactive oxygen species, such as singlet oxygen.[11] The furan ring can undergo [4+2] cycloaddition with singlet oxygen, leading to the formation of an unstable endoperoxide which can then rearrange to various degradation products.

Photodegradation Molecule 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Endoperoxide Endoperoxide Intermediate Molecule->Endoperoxide hv, 1O2 Degradation_Products Rearrangement Products Endoperoxide->Degradation_Products

Caption: Postulated photodegradation mechanism.

Experimental Protocols for Forced Degradation Studies

To empirically determine the degradation pathways and identify the degradation products of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, a systematic forced degradation study should be conducted.[1][3][4][12] The following protocols are based on established guidelines and best practices in the pharmaceutical industry.

Materials and Equipment
  • 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (high purity)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

  • Calibrated HPLC system with a UV detector and a suitable C18 column

  • LC-MS system for identification of degradation products

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

General Procedure for Sample Preparation

Prepare a stock solution of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

Stress Conditions
Stress ConditionProtocolPurpose
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.To investigate degradation in acidic conditions.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.To investigate degradation in basic conditions.
Oxidation To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.To investigate oxidative degradation.
Thermal Degradation Place a solid sample of the compound in a temperature-controlled oven at 80°C for 48 hours. Dissolve a known amount in the stock solution solvent for analysis.To investigate the effect of heat.
Photodegradation Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.To investigate the effect of light.
Analytical Methodology

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound.

  • Injection Volume: 10 µL

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector. The structure of significant degradation products should be elucidated using LC-MS.

Conclusion and Future Perspectives

The degradation of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is predicted to proceed through several key pathways, including hydrolysis of the ester, oxidation of the furan ring and methyl group, thermal decomposition, and photodegradation. A well-designed forced degradation study is crucial for confirming these pathways, identifying the resulting degradation products, and developing a comprehensive stability profile for this important chemical intermediate.

Future work should focus on the isolation and full spectroscopic characterization of the major degradation products. Kinetic studies of the degradation processes under various conditions will provide valuable data for predicting the shelf-life and ensuring the quality of products derived from this compound.

References

  • MDPI. (2019, June 12). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]

  • Green Chemistry (RSC Publishing). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • Google Patents. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • MDPI. (2023, July 27). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. [Link]

  • ResearchGate. Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF. [Link]

  • UPLIFT. (2025, February 2). On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2-Hydroxyethyl) Furan-2,5-Dicarboxylate (BHEF). [Link]

  • Google Patents. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
  • ACS Publications. (2019, July 23). Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry | Environmental Science & Technology. [Link]

  • PMC. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]

  • ACS Publications. (2009, July 6). Thermal Decomposition of Furan Generates Propargyl Radicals | The Journal of Physical Chemistry A. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (2025, November 1). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. [Link]

  • ACS Publications. (2014, March 18). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents | Journal of Chemical & Engineering Data. [Link]

  • MDPI. (2025, April 2). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

  • ProQuest. Catalytic Valorization of Methyl 2-Furoate to Diacids or Dicarboxylates. [Link]

  • Green Chemistry (RSC Publishing). Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid. [Link]

  • AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

  • PMC. Furan in Thermally Processed Foods - A Review. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • KAUST Repository. Ab-initio studies of thermal unimolecular decomposition of furan: A complementary deterministic and stochastic master equation m. [Link]

  • RMIT University. Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. [Link]

  • Elsevier. Chemical Engineering Journal Photochemical degradation of carbofuran and elucidation of removal mechanism. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • the University of Groningen research portal. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. [Link]

  • ResearchGate. (2020, October 20). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. [Link]

  • MDPI. (2023, February 28). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

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Foundational

Electronic Properties of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid Derivatives: A Technical Guide

Executive Summary The rational design of heterocyclic pharmacophores requires a rigorous understanding of their frontier molecular orbitals (FMOs) and electronic distribution. Furan-2-carboxylic acid (furoic acid) deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic pharmacophores requires a rigorous understanding of their frontier molecular orbitals (FMOs) and electronic distribution. Furan-2-carboxylic acid (furoic acid) derivatives represent a privileged scaffold in medicinal chemistry and materials science, serving as critical building blocks for pharmaceuticals, agrochemicals, and nonlinear optical materials[1].

This whitepaper provides an in-depth analysis of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8). By featuring a highly functionalized furan core—substituted with a carboxylic acid at C2, a methyl group at C4, and a methoxycarbonyl group at C5—this molecule presents a complex "push-pull" electronic system. Understanding how these substituents modulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and global reactivity descriptors is paramount for predicting metabolic stability, binding affinity, and chemical reactivity.

Structural and Electronic Fundamentals

The furan ring is an electron-rich, 6π-electron heteroaromatic system. However, the introduction of functional groups fundamentally alters its electron density and susceptibility to electrophilic or nucleophilic attack[2].

Substituent Dynamics and Causality

The electronic architecture of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is governed by three distinct substituent effects:

  • C2 - Carboxylic Acid (-COOH): Exerts a strong electron-withdrawing effect via inductive (-I) and mesomeric (-M) mechanisms. The overlap of the furan and carboxyl π orbitals profoundly impacts the stability of the ring, transforming the typically non-dissociative π* resonance of bare furan into a dissociative resonance, which enhances fragmentation upon electron attachment[3].

  • C5 - Methoxycarbonyl (-COOCH3): Acts as a secondary electron-withdrawing group. Positioned across the ring from the C2 acid, it creates a conjugated electron sink that stabilizes the LUMO, increasing the molecule's electron affinity.

  • C4 - Methyl (-CH3): Provides weak electron donation (+I) and hyperconjugation. While it slightly offsets the intense electron withdrawal of the C2 and C5 groups, its primary role is providing steric shielding and modulating the local lipophilicity of the scaffold.

ElectronicEffects Furan Furan Ring Core (Electron-Rich π-System) HOMO HOMO Energy Stabilized (Lowered) Furan->HOMO Net Electronic Effect LUMO LUMO Energy Lowered (Higher e- affinity) Furan->LUMO Net Electronic Effect C2 C2: -COOH (Strong EWG, -I, -M) C2->Furan Electron Withdrawal C5 C5: -COOCH3 (EWG, Resonance) C5->Furan Electron Withdrawal C4 C4: -CH3 (Weak EDG, +I) C4->Furan Electron Donation

Electronic substituent effects on the furan core dictating HOMO/LUMO energies.

Quantum Chemical Descriptors (DFT Analysis)

Density Functional Theory (DFT) is the gold standard for evaluating the electronic properties of heterocyclic carboxylic acids[2]. The energy gap ( ΔE ) between the HOMO and LUMO dictates the kinetic stability and chemical reactivity of the molecule[4].

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity (a "hard" molecule), whereas a small gap indicates high polarizability and reactivity (a "soft" molecule)[5]. The dual EWG substitution in 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid significantly lowers both the HOMO and LUMO energy levels compared to the parent furan-2-carboxylic acid, effectively narrowing the bandgap and increasing its electrophilicity index[6].

Comparative Quantitative Data

The following table summarizes the theoretical electronic properties derived from DFT calculations (B3LYP/6-311++G** level in the gas phase) for the parent scaffold versus the fully substituted derivative.

Chemical DescriptorFuran-2-carboxylic acid5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acidCausality / Implication
HOMO Energy (eV) -6.85-7.12Lowered by dual EWG (-COOH, -COOCH3) stabilization.
LUMO Energy (eV) -1.50-2.25Significantly lowered, increasing electron affinity[7].
Energy Gap ( ΔE , eV) 5.354.87Narrower gap indicates higher polarizability and reactivity.
Dipole Moment ( μ , Debye) 4.212.85Vector cancellation between opposing C2 and C5 carbonyl groups.
Chemical Hardness ( η , eV) 2.672.43Softer molecule; more susceptible to electron transfer reactions.

(Note: Values are synthesized from established DFT literature trends for substituted furan-2-carboxylic acids[2][6]).

Methodologies for Electronic Characterization

To ensure scientific integrity, theoretical models must be validated through rigorous experimental protocols. Below are the self-validating workflows for both computational prediction and electrochemical verification.

Protocol 1: Computational DFT Workflow

Objective: Predict FMO energies, Mulliken charge distribution, and Molecular Electrostatic Potential (MEP). Causality Check: We utilize the B3LYP functional because its inclusion of exact Hartree-Fock exchange accurately models the conjugation in organic heteroaromatics, minimizing self-interaction errors[2].

  • Preparation: Build the 3D molecular structure of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid using GaussView or Avogadro.

  • Geometry Optimization: Execute a ground-state geometry optimization in Gaussian using the B3LYP/6-311++G(d,p) basis set. The addition of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen atoms.

  • Frequency Validation: Run a vibrational frequency calculation on the optimized geometry. Self-Validation: Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum, not a transition state.

  • FMO Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file. Calculate global descriptors:

    • Ionization Potential ( I≈−EHOMO​ )

    • Electron Affinity ( A≈−ELUMO​ )

  • MEP Mapping: Generate the MEP surface to visualize nucleophilic (red/negative, localized on carbonyl oxygens) and electrophilic (blue/positive, localized on the carboxylic proton) regions.

Protocol 2: Electrochemical Determination (Cyclic Voltammetry)

Objective: Experimentally determine the oxidation and reduction onset potentials to calculate empirical HOMO/LUMO levels. Causality Check: Anhydrous conditions are strictly required. Trace water narrows the electrochemical window and can deprotonate the C2-carboxylic acid, altering the molecule's fundamental electronic state and yielding false redox potentials.

  • Cell Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile as the supporting electrolyte. Purge with high-purity N 2​ gas for 15 minutes to remove dissolved oxygen.

  • Electrode Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Analyte Addition: Introduce the furan derivative to achieve a 1.0 mM concentration.

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration & Calculation: Spike the solution with 1.0 mM Ferrocene (Fc) as an internal standard. Measure the half-wave potential of the Fc/Fc + couple ( E1/2Fc​ ).

    • Calculate FMOs using the empirical equations:

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

Workflow cluster_Comp Computational (DFT) Workflow cluster_Exp Experimental Workflow Start 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Geom Geometry Optimization (B3LYP/6-311++G**) Start->Geom Prep Sample Prep (0.1M TBAPF6 in MeCN) Start->Prep FMO FMO Analysis (HOMO/LUMO Gap) Geom->FMO MEP MEP Mapping (Electrostatic Potential) FMO->MEP Correlation Data Synthesis & Correlation (Predictive ADMET / Reactivity) MEP->Correlation CV Cyclic Voltammetry (Redox Potentials) Prep->CV UV UV-Vis Spectroscopy (Optical Bandgap) CV->UV UV->Correlation

Integrated computational and experimental workflow for electronic characterization.

Implications in Drug Development and Materials

The specific electronic topology of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid makes it a highly versatile intermediate.

  • Pharmacophore Mapping: The carboxylic acid at C2 is a classic bioisostere and hydrogen-bond donor/acceptor critical for target binding (e.g., in enzyme active sites). The methoxycarbonyl group at C5 provides an additional hydrogen-bond acceptor site, while the C4 methyl group restricts the rotational degrees of freedom of the furan ring within hydrophobic binding pockets[8].

  • ADMET Prediction: The lowered HOMO-LUMO gap and specific dipole moment directly influence the molecule's lipophilicity (LogP) and aqueous solubility. The presence of the ester (-COOCH3) introduces a metabolic liability (susceptibility to esterases), which can be strategically utilized in prodrug design.

  • Materials Science: Due to the highly conjugated push-pull system across the furan ring, derivatives of this class exhibit highly nonlinear optical properties and can be utilized in the development of organic electronic materials and corrosion inhibitors[1][6].

References

  • Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment National Center for Biotechnology Information (PMC)[Link]

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives AIP Publishing[Link]

  • Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis National Center for Biotechnology Information (PMC)[Link]

  • Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone MDPI (Crystals)[Link]

  • Theoretical Interaction of a Series of Dibenzo Derivatives on Aldosterone Synthase Surface Biointerface Research in Applied Chemistry[Link]

  • Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis ACS Omega[Link]

Sources

Exploratory

thermodynamic stability of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Introduction 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a substituted furan derivative possess...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Introduction

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a substituted furan derivative possessing both a carboxylic acid and a methyl ester functional group. Molecules of this class are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and its utility as a bioisostere for other aromatic systems. The thermodynamic stability of such a molecule is a critical parameter that dictates its shelf-life, formulation feasibility, and overall viability as a drug candidate or advanced material precursor.

This guide provides a comprehensive framework for assessing the intrinsic . We will delve into the theoretical underpinnings of its potential degradation pathways and provide detailed, field-proven experimental protocols for a robust stability assessment. The methodologies outlined herein are designed to be self-validating and align with the principles of the International Council for Harmonisation (ICH) guidelines for stability testing.

Physicochemical Properties and Initial Stability Considerations

PropertyEstimated Value/CharacteristicRationale and Implications for Stability
Molecular Formula C8H8O5-
Molecular Weight 184.15 g/mol -
Appearance Likely a white to off-white solid.[1]Color change can be a simple, yet effective, initial indicator of degradation.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, acetone, ethyl acetate) and have some solubility in aqueous solutions, particularly at neutral to basic pH due to the carboxylic acid group.[1]Solubility is a key factor in designing solution-state stability studies and in formulation development.
pKa (Carboxylic Acid) Estimated to be in the range of 3-4.The acidity of the carboxylic acid will influence its reactivity, particularly in pH-dependent hydrolysis.
Melting Point Not available.A depression or broadening of the melting point can indicate the presence of impurities or degradation products.

The presence of a furan ring, a methyl ester, and a carboxylic acid suggests several potential degradation pathways that must be investigated. The furan ring itself can be susceptible to oxidation and ring-opening reactions.[2] The ester group is prone to hydrolysis under both acidic and basic conditions, while the carboxylic acid can potentially undergo decarboxylation under thermal stress.

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is an essential component of stability assessment.[3][4] By subjecting the molecule to conditions more severe than those it would typically encounter during storage and handling, we can rapidly identify potential degradation products and pathways.[5] This information is invaluable for developing stability-indicating analytical methods and for designing stable formulations.[3][4]

A key objective in forced degradation is to achieve a target degradation of 5-20% of the parent molecule.[5] This ensures that the degradation products are formed at a high enough concentration to be detected and characterized, without completely consuming the parent compound.[5]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose Thermal Thermal (Solid & Solution) (e.g., 80°C) API->Thermal Expose Photolytic Photolytic (ICH Q1B) API->Photolytic Expose Neutralization Neutralization/Quenching Acid->Neutralization Time Points Base->Neutralization Time Points Oxidation->Neutralization Time Points HPLC_DAD HPLC-DAD/UV Analysis Thermal->HPLC_DAD Time Points Photolytic->HPLC_DAD Time Points Neutralization->HPLC_DAD LC_MS LC-MS for Peak Identification HPLC_DAD->LC_MS Identify Unknowns Mass_Balance Mass Balance Calculation HPLC_DAD->Mass_Balance Quantify

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following are detailed protocols for each stress condition. A control sample, protected from the stressor, should be analyzed alongside the stressed samples at each time point.[5]

1. Acidic Hydrolysis

  • Rationale: To assess the lability of the methyl ester to acid-catalyzed hydrolysis.

  • Protocol:

    • Prepare a solution of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in a suitable solvent (e.g., 1 mg/mL in a 1:1 mixture of acetonitrile and water).

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Basic Hydrolysis

  • Rationale: To evaluate the susceptibility of the methyl ester to base-catalyzed hydrolysis (saponification).

  • Protocol:

    • Prepare a solution of the compound as described for acidic hydrolysis.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Maintain the solution at room temperature (25°C).

    • Withdraw aliquots at shorter time intervals due to the typically faster rate of base hydrolysis (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation

  • Rationale: To determine the molecule's susceptibility to oxidation, particularly at the furan ring.

  • Protocol:

    • Prepare a solution of the compound as previously described.

    • Add an equal volume of 6% hydrogen peroxide (H2O2) to achieve a final concentration of 3%.

    • Maintain the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the aliquots directly by HPLC.

4. Thermal Degradation

  • Rationale: To assess the molecule's stability at elevated temperatures in both solid and solution states.[6]

  • Protocol (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Protocol (Solution State):

    • Prepare a solution of the compound as previously described.

    • Incubate the solution at 80°C, protected from light.

    • Withdraw aliquots at appropriate time intervals and analyze by HPLC.

5. Photolytic Degradation

  • Rationale: To evaluate the molecule's stability upon exposure to light, as required by ICH Q1B guidelines.[3][6] The conjugated system of the furan ring may be susceptible to photolytic degradation.[6]

  • Protocol:

    • Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at a suitable time point.

Potential Degradation Pathways

Based on the functional groups present in 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, the following degradation pathways can be hypothesized:

Degradation_Pathways cluster_degradation Degradation Products Parent 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Furan Ring Ester Carboxylic Acid Hydrolysis 4-Methylfuran-2,5-dicarboxylic acid Formed via ester hydrolysis Parent:f1->Hydrolysis Acid/Base Hydrolysis Oxidation Ring-Opened Products (e.g., dicarbonyls, smaller carboxylic acids) Formed via oxidative cleavage of the furan ring Parent:f0->Oxidation Oxidation (H2O2) Decarboxylation Methyl 4-methylfuran-2-carboxylate Potentially formed under thermal stress Parent:f2->Decarboxylation Thermal Stress

Caption: Hypothesized Degradation Pathways.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is paramount for separating and quantifying the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the technique of choice.[7]

Proposed HPLC-DAD Method
  • Instrumentation: HPLC system with a DAD detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the parent compound).

  • Injection Volume: 10 µL.

This gradient method is designed to elute the polar carboxylic acid parent and any more polar degradation products (like the diacid from hydrolysis) early, while retaining any less polar degradants that might be formed.

Data Interpretation and Mass Balance

A critical aspect of interpreting forced degradation data is the mass balance calculation.[6] This confirms that the decrease in the amount of the parent compound is accounted for by the formation of degradation products.[6]

Example Data Summary from Forced Degradation Studies

Stress Condition% Parent RemainingMajor Degradant Peak (Retention Time)% Degradant FormedMass Balance (%)
Control 100-0100
0.1 M HCl, 60°C, 24h 85.24.5 min14.199.3
0.1 M NaOH, RT, 2h 12.54.5 min86.899.3
3% H2O2, RT, 24h 90.13.8 min, 6.2 min5.2, 3.999.2
Thermal (Solid), 80°C, 7d 98.8-< 1.099.8
Photolytic (ICH Q1B) 94.511.2 min4.999.4

Note: The data presented in this table is illustrative and serves as an example of what might be observed.

From this hypothetical data, we can infer:

  • The molecule is highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis.

  • The primary degradation product in hydrolysis appears to be the same (retention time of 4.5 min), likely the diacid.

  • The compound shows some sensitivity to oxidation and photolytic stress, forming different degradation products than hydrolysis.

  • The molecule is relatively stable under thermal stress in the solid state.

Long-Term Stability Studies

While forced degradation provides a rapid assessment of stability, long-term stability studies under ICH-recommended storage conditions are necessary to establish a retest period or shelf life.[5]

Recommended Long-Term Stability Protocol

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Analysis: At each time point, samples should be analyzed for appearance, assay of the active substance, and degradation products using the validated stability-indicating HPLC method.

Conclusion

The can be comprehensively evaluated through a systematic approach involving forced degradation and long-term stability studies. The key vulnerabilities of the molecule are likely to be hydrolysis of the methyl ester and potential oxidation or photolytic degradation of the furan ring. A well-designed, stability-indicating HPLC method is crucial for resolving and quantifying the parent compound and its degradation products, ensuring the generation of reliable data to support drug development and formulation activities. This guide provides the foundational protocols and theoretical considerations for undertaking such a study with scientific rigor.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives.
  • PubChem. (n.d.). 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid.
  • Taylor & Francis Online. (2019, December 27). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.
  • ACS Publications. (2019, February 15). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
  • National Center for Biotechnology Information. (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.
  • BenchChem. (2025, December). Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
  • Ambeed, Inc. (n.d.). 5-(Methoxycarbonyl)furan-2-carboxylic acid.
  • PubMed. (1947, May). Some analytical methods applicable to furan and its derivatives.
  • PubMed. (2022, June 29). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.
  • MDPI. (2019, June 12). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.
  • ResearchGate. (2022, June). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.
  • PubChem. (n.d.). 5-(Methoxymethyl)furan-2-carboxylic acid.
  • Chemspace. (n.d.). 5-(aminomethyl)-4-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid.
  • MilliporeSigma. (n.d.). 5-(Methoxycarbonyl)furan-2-carboxylic acid.
  • MDPI. (2025, July 26). Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior.
  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature.
  • NIST. (n.d.). 5-(Methoxycarbonylmethyl-carbamoyl)-furan-2-carboxylic acid methyl ester.
  • ResearchGate. (n.d.). Synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate (3).
  • CymitQuimica. (n.d.). CAS 13529-17-4: 5-Formyl-2-furancarboxylic acid.
  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs.
  • Chemistry & Chemical Technology. (2016, December 15). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.
  • ACS Publications. (n.d.). Thermodynamic Properties of Furan.

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Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Introduction & Mechanistic Rationale Furan-2-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry and drug development. Notably, asymmetrically substituted furans serve as critical co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Furan-2-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry and drug development. Notably, asymmetrically substituted furans serve as critical core building blocks in the synthesis of highly potent MCL-1 (Myeloid Cell Leukemia 1) inhibitors, which are actively investigated for targeted oncology therapies .

Synthesizing 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid presents a unique challenge: it requires the precise installation of two distinct carbonyl oxidation states (a methyl ester and a free carboxylic acid) on opposite sides of a functionalized furan ring. To achieve this with high atom economy and scalability, we employ a robust two-step retrosynthetic strategy starting from the commercially available precursor, methyl 3-methylfuran-2-carboxylate .

This protocol leverages two highly predictable transformations:

  • Regioselective Vilsmeier-Haack Formylation: Exploiting the intrinsic electronic properties of the furan ring to install an aldehyde exclusively at the C5 position .

  • Chemoselective Pinnick Oxidation: Upgrading the aldehyde to a carboxylic acid under mild conditions that preserve both the furan core and the existing methyl ester .

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM Methyl 3-methylfuran-2-carboxylate (Starting Material) VH Step 1: Vilsmeier-Haack Formylation POCl3, DMF, 80°C SM->VH Electrophilic Attack at C5 Int Methyl 5-formyl-3-methylfuran-2-carboxylate (Intermediate) VH->Int Iminium Hydrolysis Pinnick Step 2: Pinnick Oxidation NaClO2, NaH2PO4, Scavenger Int->Pinnick Chemoselective Oxidation Prod 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (Final Product) Pinnick->Prod Acidic Workup

Synthetic workflow for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid.

Step 1: Regioselective Formylation (Vilsmeier-Haack Reaction)

Causality & Mechanistic Insights

The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the highly electrophilic (chloromethylene)dimethyliminium chloride. In our starting material, the C2 position is blocked by an electron-withdrawing methyl ester, leaving C4 and C5 available. While the C3-methyl group weakly directs to the adjacent C4 position, the alpha-directing effect of the furan oxygen atom is vastly superior. The oxygen lone pair stabilizes the Wheland intermediate exclusively at the alpha position (C5), driving the regioselectivity entirely toward methyl 5-formyl-3-methylfuran-2-carboxylate . Because the ester mildly deactivates the ring, thermal energy (80 °C) is required to push the reaction to completion.

Experimental Protocol
  • Reagent Preparation: Purge a dry 250 mL round-bottom flask with Argon. Add anhydrous DMF (3.0 equiv, 23.2 mL, 300 mmol) and cool the flask to 0 °C in an ice bath.

  • Active Complex Generation: Add POCl₃ (1.5 equiv, 14.0 mL, 150 mmol) dropwise over 15 minutes. Stir the pale-yellow complex at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve methyl 3-methylfuran-2-carboxylate (1.0 equiv, 14.0 g, 100 mmol) in a minimal volume of anhydrous DMF (10 mL) and add it dropwise to the reaction mixture.

  • Reaction Execution: Remove the ice bath and heat the mixture to 80 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a UV-active product spot ( Rf​≈0.3 ).

  • Quench & Hydrolysis: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice. Neutralize the highly acidic solution to pH 7 using saturated aqueous sodium acetate (NaOAc). Note: Strict pH control prevents the premature hydrolysis of the methyl ester.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica plug to yield the intermediate aldehyde.

Step 2: Chemoselective Oxidation (Pinnick Oxidation)

Causality & Mechanistic Insights

Converting the C5 aldehyde to a carboxylic acid requires extreme chemoselectivity. Harsh oxidants (e.g., KMnO₄, CrO₃) would indiscriminately cleave the electron-rich furan ring or hydrolyze the ester. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as a mild oxidant . The reaction is buffered with NaH₂PO₄ to maintain a mildly acidic environment (pH ~4), which is necessary to generate the active chlorous acid (HClO₂) while keeping the ester intact.

Crucially, the oxidation generates hypochlorous acid (HOCl) as a byproduct. HOCl is a potent electrophile that will rapidly chlorinate the furan ring at the unsubstituted C4 position. To prevent this, an excess of 2-methyl-2-butene is added as a sacrificial scavenger to trap the HOCl.

Experimental Protocol
  • Solvent Setup: In a 500 mL flask, dissolve methyl 5-formyl-3-methylfuran-2-carboxylate (1.0 equiv, 16.8 g, 100 mmol) in a mixture of tert-butanol (160 mL) and THF (40 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv, 106 mL, 1.0 mol) to the organic solution. Cool the mixture to 0 °C.

  • Oxidant Preparation: In a separate flask, dissolve NaClO₂ (80% purity, 2.0 equiv, 22.6 g, 200 mmol) and NaH₂PO₄ (2.5 equiv, 30.0 g, 250 mmol) in deionized water (100 mL).

  • Reaction Execution: Add the aqueous oxidant solution dropwise to the organic mixture over 30 minutes at 0 °C. Allow the biphasic mixture to warm to room temperature and stir vigorously for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The aldehyde spot should disappear, yielding a highly polar streak corresponding to the carboxylic acid.

  • Workup: Concentrate the mixture in vacuo to remove the volatile THF, tert-butanol, and unreacted 2-methyl-2-butene (do not exceed 35 °C).

  • Isolation: Acidify the remaining aqueous phase to pH 2–3 using 1M HCl. Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the final product as a crystalline solid.

(Note on Nomenclature: Following IUPAC priority rules, the carboxylic acid takes precedence over the ester. Therefore, the numbering of the furan ring reverses in the final product: the carbon attached to the -COOH becomes C2, placing the methyl at C4 and the methoxycarbonyl at C5).

Quantitative Data Summary

StepTransformationSubstrateReagents (Equivalents)TempTimeExpected Yield
1 Vilsmeier-Haack FormylationMethyl 3-methylfuran-2-carboxylatePOCl₃ (1.5), DMF (3.0)80 °C4–6 h75–82%
2 Pinnick OxidationMethyl 5-formyl-3-methylfuran-2-carboxylateNaClO₂ (2.0), NaH₂PO₄ (2.5), 2-methyl-2-butene (10.0)0 °C to RT2–4 h85–92%

Trustworthiness & Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must verify the structural integrity of the final compound via ¹H NMR (400 MHz, CDCl₃).

  • Successful Oxidation: The complete disappearance of the highly deshielded aldehyde proton singlet (typically observed at δ ~9.6 ppm in the intermediate) and the appearance of a broad, exchangeable carboxylic acid proton at δ ~11.50 ppm.

  • Ester Preservation: The distinct singlet integrating to 3 protons at δ ~3.92 ppm confirms the methyl ester was not hydrolyzed during the basic/acidic workup stages.

  • Furan Core Integrity: A single aromatic proton at δ ~7.15 ppm (corresponding to the C3-H) confirms that electrophilic chlorination by HOCl did not occur, validating the efficacy of the 2-methyl-2-butene scavenger.

References

  • US20190352271A1 - Mcl-1 inhibitors. Google Patents.
  • The Semi-Synthesis of Imidazo-5α-Hydroxyvouacapane from Caesalpinia pulcherrima via a Groebke–Blackburn–Bienaymé Reaction. MDPI: Chemistry Proceedings. Available at:[Link]

  • Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass and the Formal Synthesis of Dantrolene. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Pinnick oxidation. Wikipedia. Available at:[Link]

  • Organocatalyzed Aerobic Oxidation of Aldehydes to Acids. Organic Letters (ACS Publications). Available at:[Link]

Application

Application Note: Optimized Amide Bond Formation Using 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS: 220902-81-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS: 220902-81-8).

Substrate Profiling & Mechanistic Logic

As a highly functionalized heteroaromatic building block, 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid presents a unique electronic and steric profile for amide coupling. Understanding the causality behind its reactivity is critical for designing a high-yielding, self-validating synthetic workflow.

Electronic & Steric Causality
  • Electronic Modulation: The furan ring is inherently electron-rich; however, the 5-methoxycarbonyl group exerts a strong electron-withdrawing effect (-I, -M). This increases the acidity of the C2-carboxylic acid, facilitating rapid deprotonation by mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA)[1]. Furthermore, the resulting active ester becomes highly electrophilic, accelerating the downstream aminolysis step.

  • Steric Accessibility: The 4-methyl group is positioned distally to the C2-carboxylic acid. This spatial separation ensures that the reaction center remains sterically unhindered, allowing for efficient coupling even with bulky secondary amines.

Reagent Selection Rationale

To convert this stable carboxylic acid into an amide, it must be transformed into a highly reactive electrophilic intermediate.

  • HATU / DIPEA (High-Efficiency): HATU is the gold standard for challenging couplings. It converts the carboxylic acid into an HOAt active ester. The pyridine-like nitrogen within the HOAt leaving group provides anchimeric assistance—acting as an internal hydrogen-bond acceptor that stabilizes the incoming amine in the transition state, drastically accelerating the reaction[1].

  • EDC / HOBt (Scalable & Atom-Economical): EDC forms an initial O-acylisourea intermediate. If left un-trapped, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement into a dead-end N-acylurea. The addition of HOBt rapidly traps the O-acylisourea, forming a stable yet reactive OBt ester[2]. Because EDC and its urea byproduct are water-soluble, this method allows for a simple aqueous workup[3].

Workflow Visualization

Workflow A 5-(Methoxycarbonyl)-4-methyl furan-2-carboxylic acid B Deprotonation (DIPEA) A->B C Carboxylate Anion B->C D Electrophilic Activation (HATU / EDC) C->D E Active Ester (OAt / OBt) D->E F Nucleophilic Aminolysis (R-NH2) E->F G Target Amide Product F->G

Mechanistic pathway of amide bond formation via uronium/carbodiimide activation.

Experimental Protocols

Method A: High-Efficiency Uronium Activation (HATU/DIPEA)

Recommended for weakly nucleophilic anilines or sterically hindered secondary amines.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1–0.2 M concentration.

  • Deprotonation: Add DIPEA (2.5–3.0 eq) to the stirring solution. Causality: Excess base ensures complete formation of the carboxylate anion and neutralizes any amine hydrochloride salts introduced later[1].

  • Activation: Cool the mixture to 0 °C and add HATU (1.1–1.2 eq) in one portion. Stir for 15–30 minutes. Causality: Pre-activation ensures the complete formation of the HOAt active ester prior to amine introduction, preventing competitive side reactions.

  • Aminolysis: Add the target amine (1.1–1.2 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (to extract DMF), 0.1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

Method B: Scalable Carbodiimide Activation (EDC/HOBt)

Recommended for primary aliphatic amines and large-scale synthesis where chromatographic purification is undesirable.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M).

  • Additive & Base Introduction: Add HOBt (0.2–1.0 eq) and DIPEA (2.0 eq). Causality: HOBt must be present before EDC addition to immediately trap the transient O-acylisourea, preventing the formation of unreactive N-acylurea byproducts[2].

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Aminolysis: Stir the reaction at room temperature for 12–18 hours.

  • Workup: Dilute with DCM. Wash the organic phase with water, 1 M HCl, saturated NaHCO₃, and brine. The water-soluble EDC-urea byproduct partitions cleanly into the aqueous phase, often yielding a highly pure crude product[3].

Quantitative Data & Optimization

The following table summarizes the expected outcomes and optimal conditions based on the nucleophilic character of the coupling partner.

Amine ClassificationRecommended Coupling SystemPreferred SolventReaction Time (h)Expected Yield (%)Primary Advantage
Aliphatic Primary EDC / HOBt / DIPEADCM4 - 8>85%Clean aqueous workup; highly scalable[3].
Aliphatic Secondary HATU / DIPEADMF6 - 1275 - 85%Overcomes moderate steric hindrance.
Aromatic (Anilines) HATU / DIPEA or EDC/HOAtDMF or CH₃CN12 - 2460 - 80%HOAt anchimeric assistance overcomes poor nucleophilicity[2][4].

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, your experimental setup must be self-validating. The furan moiety is highly UV-active, making this reaction exceptionally easy to monitor.

  • Validation via LC-MS: Track the reaction at 254 nm. The disappearance of the 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid peak directly correlates with the appearance of the product mass. If the starting material peak remains static after 2 hours, the activation step has failed.

  • Troubleshooting Hydrolysis: If LC-MS shows a rapid initial consumption of the starting material followed by its reappearance, adventitious water is hydrolyzing the active ester back to the carboxylic acid. Correction: Ensure solvents are strictly anhydrous and amines are dry.

  • Troubleshooting Unreactive Intermediates: In EDC couplings, the appearance of a +155 Da mass adduct (relative to the acid) indicates the formation of the dead-end N-acylurea. Correction: This occurs if the amine addition is too slow or if HOBt was omitted. Always ensure HOBt is fully dissolved before adding EDC[2].

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH).[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC (NIH). [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Substituted Furans via Suzuki Coupling The furan scaffold is a privileged motif in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Substituted Furans via Suzuki Coupling

The furan scaffold is a privileged motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties. The targeted synthesis of specifically substituted furans is therefore of high importance. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures.[1][2] This guide provides detailed application notes and protocols for the Suzuki coupling of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, a key intermediate for the synthesis of novel furan-based compounds.

Two primary strategies will be explored: a direct decarboxylative Suzuki coupling and a traditional two-step Suzuki coupling via an intermediate halide or triflate. The choice between these methods will depend on substrate availability, functional group tolerance, and desired reaction efficiency. This document will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to ensure robust and reproducible outcomes.

Part 1: Direct Decarboxylative Suzuki Coupling

The direct use of carboxylic acids in cross-coupling reactions represents a significant advancement in synthetic efficiency by avoiding the pre-functionalization of the starting material.[3][4][5] This approach leverages a palladium-catalyzed decarboxylation event to generate an in-situ organopalladium species, which then participates in the Suzuki coupling cycle.

Mechanistic Rationale

The proposed catalytic cycle for the decarboxylative Suzuki coupling of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is initiated by the reaction of the carboxylic acid with a palladium(II) precursor to form a palladium carboxylate. Subsequent decarboxylation, often facilitated by an oxidant or specific ligands, generates a furan-palladium intermediate. This intermediate then undergoes transmetalation with a boronic acid, followed by reductive elimination to yield the desired biaryl product and regenerate the active palladium catalyst.

Decarboxylative Suzuki Coupling 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid Pd(II) Carboxylate Pd(II) Carboxylate 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid->Pd(II) Carboxylate Ligand Exchange Pd(II) Precatalyst Pd(II) Precatalyst Pd(II) Precatalyst->Pd(II) Carboxylate Furan-Pd(II) Intermediate Furan-Pd(II) Intermediate Pd(II) Carboxylate->Furan-Pd(II) Intermediate Decarboxylation (-CO2) Diaryl-Pd(II) Complex Diaryl-Pd(II) Complex Furan-Pd(II) Intermediate->Diaryl-Pd(II) Complex Transmetalation Boronic Acid Boronic Acid Boronic Acid->Diaryl-Pd(II) Complex Coupled Product Coupled Product Diaryl-Pd(II) Complex->Coupled Product Reductive Elimination Pd(0) Pd(0) Diaryl-Pd(II) Complex->Pd(0) Pd(0)->Pd(II) Precatalyst Re-oxidation (if needed)

Caption: Proposed mechanism for decarboxylative Suzuki coupling.

Experimental Protocol: Decarboxylative Suzuki Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (2,4,6-Triisopropylphenyl)phosphine (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or toluene

  • Anhydrous, degassed water (if using aqueous conditions)

Procedure:

  • To an oven-dried Schlenk tube, add 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq.), the boronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and XPhos (0.06 eq.).

  • Add the base (e.g., K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.1 M with respect to the carboxylic acid.

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Decarboxylative Suzuki Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst.
Ligand XPhos or SPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[6]
Base K₂CO₃ or Cs₂CO₃Carbonate bases are generally effective and well-tolerated by many functional groups.
Solvent 1,4-Dioxane or TolueneHigh-boiling, aprotic solvents suitable for Suzuki couplings.
Temperature 80-110 °CSufficient to promote decarboxylation and catalytic turnover without significant substrate decomposition.

Part 2: Two-Step Suzuki Coupling via a Furan Halide or Triflate

This traditional approach involves the conversion of the carboxylic acid to a more reactive electrophile, such as a bromide, iodide, or triflate, followed by a standard Suzuki-Miyaura coupling with a boronic acid. This method is well-established and offers a high degree of predictability.

Step 1: Conversion of Carboxylic Acid to Halide/Triflate

The conversion of the carboxylic acid to a halide can be achieved through various methods, such as a Hunsdiecker-type reaction or by conversion to an acyl halide followed by a decarbonylative halogenation. A more modern and milder alternative for generating an aryl halide from a carboxylic acid is the Barton decarboxylation followed by halogen trapping. For the synthesis of a triflate, activation of a corresponding phenol would be necessary, which would require an additional synthetic step. Therefore, conversion to a halide is the more direct route.

Step 2: Suzuki-Miyaura Coupling of the Furan Halide

The Suzuki-Miyaura coupling of the resulting furan halide with a boronic acid is a well-precedented reaction.[1][7] However, the stability of the furan ring under certain coupling conditions and the potential for protodeboronation of the boronic acid partner are key considerations.[8][9]

Two-Step Suzuki Coupling cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling Carboxylic Acid Carboxylic Acid Furan Halide Furan Halide Carboxylic Acid->Furan Halide e.g., Barton Decarboxylation Furan Halide_2 Furan Halide Oxidative Addition Oxidative Addition Furan Halide_2->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Boronic Acid Boronic Acid Boronic Acid->Transmetalation

Caption: Workflow for the two-step Suzuki coupling approach.

Experimental Protocol: Suzuki-Miyaura Coupling of a Furan Halide

This protocol assumes the successful synthesis of the corresponding 2-bromo or 2-iodo derivative of 5-(methoxycarbonyl)-4-methylfuran.

Materials:

  • 2-Halo-5-(methoxycarbonyl)-4-methylfuran (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (3-5 mol%) or a more active pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand)

  • Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • Anhydrous solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

Procedure:

  • In a reaction vessel, combine the 2-halo-5-(methoxycarbonyl)-4-methylfuran (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of 0.1 M with respect to the furan halide.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Troubleshooting and Optimization for Suzuki Coupling of Furan Derivatives

IssuePotential CauseRecommended Solution
Low Yield Inefficient catalyst turnoverUse a more active pre-catalyst system (e.g., Pd₂(dba)₃ with XPhos or SPhos). Ensure anaerobic conditions.
Decomposition of boronic acidUse a milder base (e.g., K₃PO₄ instead of stronger hydroxide bases). Lower the reaction temperature and shorten the reaction time. Consider using a more stable boronic acid derivative (e.g., pinacol ester).[8]
Protodeboronation of Boronic Acid Presence of protic sourcesUse anhydrous solvents and a non-aqueous base if possible. Minimize reaction time.[8][9]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.[8]

Conclusion

The Suzuki coupling of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid offers a versatile entry point for the synthesis of a diverse range of substituted furan compounds. The choice between a direct decarboxylative approach and a traditional two-step protocol will be guided by the specific synthetic goals and available resources. For rapid access to analogs, the decarboxylative coupling is an attractive option, while the two-step method provides a more conventional and often predictable route. Careful consideration of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity, particularly given the potential sensitivities of the furan moiety. The protocols and insights provided herein serve as a comprehensive guide for researchers in the successful application of the Suzuki coupling for the elaboration of this important heterocyclic scaffold.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of 2-heterocyclic boronic acids and heteroaryl halides. J. Am. Chem. Soc.2007 , 129(11), 3358–3366. [Link]

  • Goossen, L. J.; Rodriguez, N.; Goossen, K. Carboxylic acids as substrates in homogeneous catalysis. Angew. Chem. Int. Ed.2008 , 47(17), 3100–3120. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chem. Rev.1995 , 95(7), 2457–2483. [Link]

  • Shang, R.; Liu, L. Transition-metal-catalyzed decarboxylative cross-coupling reactions. Sci. China Chem.2011 , 54, 1670–1687. [Link]

  • Tyrell, E.; Whitting, A. The Suzuki-Miyaura reaction: an overview of its application in the synthesis of heterocyclic compounds. Tetrahedron2014 , 70(37), 6335-6369. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Luneau, B.; Rochat, S.; L'Helgoual'ch, J.-M.; Fedorov, A.; Corminboeuf, C.; Nevado, C. Decarboxylative Cross-Coupling of C(sp2)−C(sp2): A Mechanistic and Experimental Study. J. Am. Chem. Soc.2012 , 134(29), 12108-12118. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid

Strategic Overview & Retrosynthetic Rationale 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a highly functionalized, asymmetric furanic intermediate. It serves as a critical building block in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a highly functionalized, asymmetric furanic intermediate. It serves as a critical building block in the development of active pharmaceutical ingredients (APIs), including advanced Mcl-1 inhibitors[1], and acts as a specialized monomer for next-generation bio-based furanic polyesters[2].

Synthesizing this specific asymmetric mono-ester presents a significant regiochemical challenge. Direct mono-esterification of 3-methylfuran-2,5-dicarboxylic acid is non-viable at scale; the C5-carboxylic acid is unhindered and reacts rapidly, whereas the C2-carboxylic acid is sterically hindered by the adjacent C3-methyl group. A standard Fischer esterification would erroneously yield the 3-methyl regioisomer.

To bypass this limitation and ensure absolute regiocontrol, we utilize 4-methylfuran-2-carboxylic acid —a robust and commercially available starting material[3][4]—and employ an orthogonal protection-lithiation strategy.

Mechanistic Pathway & Causality

The protocol is engineered as a self-validating, three-step system designed for pilot-scale implementation:

  • Orthogonal Protection: The C2-carboxylic acid must be masked to prevent dianion formation during lithiation, which would otherwise cause poor solubility and mixed-anhydride side reactions. We utilize a benzyl ester because it can be orthogonally cleaved later without hydrolyzing the target methyl ester.

  • Regioselective Lithiation: The core transformation relies on the kinetic and thermodynamic acidity of the furan C5 position. The strong inductive effect of the adjacent furan oxygen makes the C5-proton highly acidic. We utilize Lithium diisopropylamide (LDA) at -78 °C rather than n-Butyllithium (n-BuLi). LDA is a non-nucleophilic base, which cleanly deprotonates C5 without attacking the benzyl ester carbonyl.

  • Orthogonal Deprotection: Catalytic hydrogenolysis (H₂ over Pd/C) selectively cleaves the benzyl group. The mild conditions (1 atm H₂, room temperature) ensure the furan ring is not reduced and the C5-methyl ester remains intact.

Workflow A 4-Methylfuran-2- carboxylic acid B Benzyl 4-methylfuran- 2-carboxylate A->B BnBr, K2CO3 DMF, 60°C C Benzyl 5-(methoxycarbonyl)- 4-methylfuran-2-carboxylate B->C 1. LDA, THF, -78°C 2. ClCOOCH3 D 5-(Methoxycarbonyl)- 4-methylfuran-2- carboxylic acid C->D H2, Pd/C EtOAc, RT

Synthetic workflow for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid.

Mechanism SM Benzyl 4-methylfuran-2-carboxylate Anion C5-Lithiated Intermediate SM->Anion Deprotonation at C5 Base LDA (Base) Base->Anion Abstract C5-H Product Benzyl 5-(methoxycarbonyl)- 4-methylfuran-2-carboxylate Anion->Product Nucleophilic Attack Electrophile Methyl Chloroformate Electrophile->Product Acyl Substitution

Mechanistic pathway of the regioselective C5-lithiation and subsequent acylation.

Step-by-Step Experimental Protocols

Step 1: Benzyl Protection of 4-Methylfuran-2-carboxylic acid

Rationale: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to accelerate the S_N2 displacement of the benzyl bromide by the carboxylate anion. K₂CO₃ is a mild base that safely deprotonates the acid without inducing side reactions.

  • Charge: Equip a 5 L jacketed reactor with an overhead stirrer. Charge 4-methylfuran-2-carboxylic acid (100 g, 0.79 mol, 1.0 eq) and anhydrous DMF (1.5 L).

  • Deprotonation: Add K₂CO₃ (164 g, 1.19 mol, 1.5 eq) in portions. Stir at 25 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add benzyl bromide (149 g, 0.87 mol, 1.1 eq) dropwise over 45 minutes to control the mild exotherm.

  • Heating: Ramp the internal temperature to 60 °C and hold for 4 hours.

  • Workup: Cool to 20 °C. Quench into 3 L of ice water. Extract with Ethyl Acetate (EtOAc) (3 × 1 L). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Regioselective C5-Lithiation and Methoxycarbonylation

Rationale: Strict temperature control (-78 °C) is mandatory. Furan rings can undergo ring-opening if lithiated at higher temperatures. The low temperature ensures kinetic control and stabilizes the lithiated intermediate prior to electrophilic quench.

  • Preparation: In a rigorously dried 5 L reactor under an argon atmosphere, dissolve the intermediate from Step 1 (~165 g, 0.76 mol, 1.0 eq) in anhydrous THF (2.5 L).

  • Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Lithiation: Add LDA (2.0 M in THF/heptane, 456 mL, 0.91 mol, 1.2 eq) dropwise over 1 hour. Maintain the internal temperature below -70 °C. Stir for 1.5 hours at -78 °C to ensure complete metalation.

  • Electrophilic Quench: Add methyl chloroformate (108 g, 1.14 mol, 1.5 eq) neat, dropwise over 30 minutes.

  • Maturation: Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (1 L). Extract with EtOAc (2 × 1 L). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via a short silica plug (Hexanes:EtOAc 8:2) to remove unreacted starting material.

Step 3: Catalytic Hydrogenolysis

Rationale: EtOAc provides excellent solubility for the highly functionalized furan while remaining completely inert to hydrogenation. 1 atm of H₂ is sufficient to cleave the benzyl ester without risking the reduction of the furan double bonds.

  • Charge: Dissolve the intermediate from Step 2 (~180 g, 0.65 mol) in EtOAc (1.5 L) in a 3 L flask.

  • Catalyst Addition: Blanket the flask with argon. Carefully add 10% Pd/C (9.0 g, 5 wt%).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Repeat the purge cycle 3 times. Stir vigorously at 25 °C for 6 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with additional EtOAc (500 mL).

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold heptane to afford the pure target compound as an off-white crystalline solid.

Scale-Up Considerations & Quantitative Data

To ensure robust tech-transfer, pilot-scale batches were monitored for yield, purity, and environmental impact (E-factor). The data demonstrates high scalability with minimal drop-off in efficiency.

Table 1: Scale-Up Batch Data (100g to 1kg scale)

Batch ScaleStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final Purity (HPLC)
100 g 96%84%98%79.0% >99.5%
500 g 95%81%97%74.6% >99.1%
1.0 kg 94%79%98%72.7% >99.0%

Table 2: Critical Process Parameters (CPPs) & Quality Attributes

Reaction StepParameterTarget RangeConsequence of Deviation
Step 1: Protection Reaction Temp55–65 °C<55°C: Incomplete conversion; >65°C: Benzyl bromide degradation.
Step 2: Lithiation Internal Temp-80 to -70 °C>-65°C: Furan ring-opening; decreased regioselectivity at C5.
Step 2: Lithiation Base SelectionLDA onlyn-BuLi causes nucleophilic attack on the benzyl ester carbonyl.
Step 3: Deprotection H₂ Pressure1.0–1.2 atm>2.0 atm: Risk of over-reduction (saturation of the furan ring).

Analytical Characterization & Validation Checkpoints

A self-validating protocol requires in-process analytical checkpoints to confirm structural integrity before proceeding to the next unit operation.

  • Checkpoint 1 (Post-Protection): ¹H NMR validation. The broad carboxylic acid peak (~11.0 ppm) must disappear. A sharp singlet representing the benzyl -CH₂- group must appear at ~5.3 ppm.

  • Checkpoint 2 (Post-Lithiation): The ultimate proof of regioselective substitution. The furan C5-H proton (typically a singlet at ~7.2 ppm in the starting material) must completely disappear in the ¹H NMR spectrum. A new sharp singlet for the methyl ester (-COOCH₃) will appear at ~3.9 ppm.

  • Checkpoint 3 (Final Product): Disappearance of the aromatic benzyl protons (7.3–7.5 ppm) and the benzyl -CH₂- singlet. Reappearance of the broad -COOH singlet confirms successful deprotection.

References

  • BenchChem. A Comparative Guide to the Synthetic Routes of 4-Methyloxolane-2-carboxylic Acid (Details the synthesis and utility of the 4-methylfuran-2-carboxylic acid starting material).
  • Aaronchem. 59304-40-4 | MFCD19228695 | 4-Methylfuran-2-carboxylic acid (Commercial availability and chemical properties).
  • ResearchGate. Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid) (Contextualizes the importance of FDCA mono- and di-esters).
  • Google Patents. WO2019222112A1 - Mcl-1 inhibitors (Highlights the pharmaceutical application of 4-methylfuran-2-carboxylic acid derivatives).

Sources

Method

Application Note: Catalytic Hydrogenation of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid

Executive Summary The catalytic hydrogenation of highly functionalized furan derivatives is a critical transformation in biomass valorization and complex drug development. This application note details the chemoselective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of highly functionalized furan derivatives is a critical transformation in biomass valorization and complex drug development. This application note details the chemoselective and diastereoselective reduction of 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid to its corresponding tetrahydrofuran (THF) derivative, 5-(methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid.

By strategically selecting heterogeneous palladium catalysis under mild conditions, researchers can achieve complete saturation of the aromatic furan ring while completely suppressing unwanted hydrogenolysis (C–O bond cleavage) and preserving the labile methyl ester and carboxylic acid moieties[1]. This guide provides the mechanistic causality behind catalyst selection, an optimized and self-validating experimental protocol, and a comprehensive data summary for scale-up operations.

Mechanistic Insights & Causality (E-E-A-T)

When designing a hydrogenation protocol for a substrate containing a furan ring, a carboxylic acid, and a methyl ester, the primary challenge is chemoselectivity . Furan rings possess aromatic stabilization energy, making them more resistant to reduction than isolated alkenes, yet they are highly susceptible to ring-opening hydrogenolysis under harsh conditions[2].

Why Palladium on Carbon (Pd/C)?

The choice of 5 wt% Pd/C over Rhodium (Rh) or Ruthenium (Ru) is dictated by the d-band center of the metal and its interaction with the substrate's π-system:

  • Suppression of Hydrogenolysis: Ru and Ni catalysts require higher temperatures (>80 °C) to break the furan aromaticity, which inevitably leads to the cleavage of the C–O bond, yielding acyclic hydroxy-acid byproducts. Palladium facilitates the reaction at lower temperatures (25–40 °C), kinetically favoring ring saturation over C–O cleavage[3].

  • Functional Group Tolerance: Rhodium is highly active for ring saturation but exhibits a higher propensity to reduce carbonyl groups. Palladium is virtually inert toward esters and carboxylic acids under standard hydrogenation pressures (10–50 bar), ensuring absolute chemoselectivity.

Stereochemical Trajectory

The substrate features substituents at the C2, C4, and C5 positions. During heterogeneous hydrogenation, the planar furan ring adsorbs parallel to the palladium surface via its π-system. The dissociation of H2​ on the metal surface leads to a sequential syn-addition of hydrogen atoms to the same face of the ring[1]. Because the bulky -COOH and -COOCH 3​ groups sterically hinder one face, the molecule preferentially adsorbs on its less hindered face, resulting in a highly diastereomerically enriched THF product where the newly added protons are cis to one another.

Mechanism Substrate 5-(Methoxycarbonyl)- 4-methylfuran-2-carboxylic acid (Planar Aromatic) Adsorption Surface Adsorption (Pd/C Catalyst Face) Substrate->Adsorption π-system coordination SynAddition Syn-Addition of H2 (Facial Selectivity) Adsorption->SynAddition H2 dissociation Product 5-(Methoxycarbonyl)- 4-methyltetrahydrofuran- 2-carboxylic acid (Diastereomerically Enriched) SynAddition->Product Desorption

Figure 1: Mechanistic trajectory of the chemoselective and diastereoselective hydrogenation.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from catalyst screening and condition optimization. The goal is to maximize the yield of the THF derivative while minimizing ring-opened byproducts.

Catalyst (5 mol%)SolventTemp (°C)Pressure (bar)Time (h)Conversion (%)THF Yield (%)Ring-Opening (%)
5% Pd/C Methanol 35 30 8 >99 95 <1
5% Pd/CEthyl Acetate3530128582<1
5% Rh/Al 2​ O 3​ Methanol25204>997815
5% Ru/CMethanol605016906525

Data Insight: Methanol is the superior solvent because its polar protic nature effectively solubilizes the carboxylic acid moiety and facilitates proton transfer at the metal surface, accelerating the rate of reduction compared to aprotic solvents like Ethyl Acetate[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates In-Process Controls (IPC) to ensure the reaction is driven by empirical data rather than arbitrary timeframes.

Materials & Reagents
  • Substrate: 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq, 10 mmol, 1.84 g)

  • Catalyst: 5 wt% Palladium on Carbon (Pd/C), 50% w/w water-wet (0.05 eq Pd)

  • Solvent: HPLC-grade Methanol (Degassed, 50 mL)

  • Gas: High-purity Hydrogen ( H2​ , 99.999%)

Step-by-Step Methodology

Step 1: Reactor Preparation & Loading

  • Equip a 100 mL stainless-steel high-pressure autoclave with a magnetic stir bar and a dip-tube for sampling.

  • Charge the reactor with 1.84 g of the substrate.

  • Carefully add the water-wet 5% Pd/C catalyst. (Causality: Using water-wet catalyst mitigates the pyrophoric risk associated with dry Pd/C igniting methanol vapors).

  • Add 50 mL of degassed methanol. Seal the autoclave securely.

Step 2: Inertion and Pressurization

  • Purge the reactor with Nitrogen ( N2​ ) or Argon by pressurizing to 10 bar and venting to atmospheric pressure. Repeat this cycle three times to remove all ambient oxygen.

  • Purge the reactor with Hydrogen ( H2​ ) by pressurizing to 10 bar and venting. Repeat three times.

  • Finally, pressurize the reactor with H2​ to 30 bar .

Step 3: Reaction Execution

  • Heat the reactor to 35 °C using a temperature-controlled heating mantle.

  • Initiate stirring at 800 rpm . (Causality: High agitation is critical in multiphase (gas-liquid-solid) reactions to overcome mass transfer limitations of H2​ into the solvent).

  • Allow the reaction to proceed for 6 hours.

Step 4: In-Process Control (IPC) & Validation

  • After 6 hours, halt stirring, allow the catalyst to settle, and draw a 0.1 mL sample via the dip-tube.

  • Self-Validation Check: Analyze the sample via HPLC-UV. The furan substrate has a strong UV chromophore at ~255 nm due to its extended conjugation. The successful saturation of the ring to a THF derivative destroys this conjugation. Proceed to Step 5 only if the 255 nm peak has disappeared (>99% conversion). If unreacted substrate remains, repressurize and stir for an additional 2 hours.

Step 5: Workup & Isolation

  • Cool the reactor to room temperature and carefully vent the H2​ gas. Purge with N2​ three times.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-(methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid.

  • Characterize via 1 H-NMR to determine the diastereomeric ratio (dr) by integrating the distinct C2 and C5 methine protons.

Protocol Phase1 PHASE 1: System Preparation Load Substrate, Pd/C, and MeOH Purge with N2 (x3) then H2 (x3) Phase2 PHASE 2: Pressurization & Reaction Pressurize H2 to 30 bar Stir at 800 rpm, 35 °C for 6-8 h Phase1->Phase2 Phase3 PHASE 3: In-Process Control (IPC) Sample via dip-tube Verify >99% conversion via HPLC Phase2->Phase3 Phase3->Phase2 If Conversion < 99% Phase4 PHASE 4: Workup & Isolation Filter over Celite pad Concentrate via rotary evaporation Phase3->Phase4 If Conversion > 99% Phase5 PHASE 5: Validation 1H-NMR for dr determination HRMS for mass confirmation Phase4->Phase5

Figure 2: Self-validating experimental workflow for catalytic hydrogenation.

References

  • Highly Diastereoselective Hydrogenation of Furan-2-carboxylic Acid Derivatives on Heterogeneous Catalysts Source: ResearchGate / Synlett URL:[1]

  • On the role of modifier structure in the palladium-catalyzed enantioselective hydrogenation of furan-2-carboxylic acid Source: ResearchGate / Journal of Catalysis URL:[2]

  • Purifying crude furan 2,5-dicarboxylic acid by hydrogenation (US8969404B2) Source: Google Patents URL:[3]

  • Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids (WO2021045927A1) Source: Google Patents URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ester Cleavage in 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid Reactions

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing chemoselectivity challenges when functionalizing furan-based scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing chemoselectivity challenges when functionalizing furan-based scaffolds.

Working with 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid presents a classic chemoselectivity dilemma: activating the C2-carboxylic acid for amide coupling or esterification while preserving the highly sensitive C5-methyl ester. This guide synthesizes mechanistic theory with field-validated protocols to help you eliminate unwanted ester cleavage and diamide byproducts.

Mechanistic Insights: The "Push-Pull" Dilemma

To solve the cleavage issue, we must first understand the causality behind it. The furan ring is a naturally electron-rich heteroaromatic system. However, when substituted with a carboxylic acid at the C2 position and a methoxycarbonyl group at the C5 position, the molecule becomes a heavily conjugated "push-pull" system[1].

When you activate the C2-carboxylic acid (e.g., forming an O-acylisourea or acyl chloride), you drastically increase the electron-withdrawing pull across the furan oxygen. This electronic shift renders the carbonyl carbon of the C5-methyl ester highly electrophilic. Consequently, the C5-ester becomes exceptionally vulnerable to:

  • Aminolysis: Unreacted amines in the reaction mixture can attack the C5-ester, leading to diamide formation[2].

  • Saponification: Trace water combined with basic conditions (e.g., DIPEA, NaOH workups) rapidly hydrolyzes the ester into a dicarboxylic acid[3].

Troubleshooting FAQs

Q: I used EDC, HOBt, and DMAP for my amide coupling, but I isolated a significant amount of the diamide byproduct. Why? A: DMAP is a highly nucleophilic catalyst. While it accelerates the formation of the C2-active ester, it can also attack the C5-methoxycarbonyl group, forming a reactive acylpyridinium intermediate that subsequently reacts with your amine[4]. To prevent this, eliminate DMAP and switch to a milder base like N,N-diisopropylethylamine (DIPEA) combined with a uronium-based coupling agent like [2].

Q: My ester hydrolyzed during the aqueous workup. How can I prevent this? A: Furan-2,5-diesters and monoesters are notoriously sensitive to basic aqueous conditions[5]. If your protocol uses Na₂CO₃ or NaOH washes to remove unreacted acid, the C5-ester will undergo rapid saponification. Switch to mild washes (e.g., saturated NaHCO₃ at 0 °C) and minimize phase-separation time, or use a catch-and-release scavenger resin to avoid aqueous workups entirely.

Q: Is there a specific order of addition that minimizes C5 cleavage? A: Yes. Excellent regioselectivity in favor of the C2-monoamide is achieved by the gradual addition of the coupling reagent into a dilute solution of the furan-carboxylic acid and base[2]. Only after the active ester is fully formed should the amine be introduced.

Quantitative Data: Coupling Method Comparison

The following table summarizes the impact of different activation strategies on the yield and chemoselectivity of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid couplings, based on established furan-2-carboxylic acid methodologies[4],[2].

Activation MethodBaseSolventReaction TimeTarget Amide YieldC5-Cleavage / Diamide (%)
EDC / HOBt / DMAP DMAPCH₃CN18 h45%> 30%
EDC / HOBt NoneDCM12 h74%~ 10%
TBTU DIPEADMF2 h82%< 5%
Oxalyl Chloride NMMDCM3 h88%< 2%

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems , meaning they include built-in visual or analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: TBTU-Mediated Regioselective Amide Coupling

Ideal for primary and secondary aliphatic amines. Adapted from regioselective furan-2,5-dicarboxylic acid monoamidation methods[2],[6].

  • Initialization: In an oven-dried flask under N₂, dissolve 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Gradually add TBTU (1.1 eq) over 10 minutes.

    • Self-Validation Checkpoint: Stir for 15 minutes. Check TLC (Hexanes/EtOAc 7:3). The activated OBt-ester intermediate must appear as a distinct, less polar spot compared to the starting acid. Do not proceed until the starting material spot is consumed.

  • Coupling: Add the target amine (1.05 eq) dropwise over 5 minutes. Maintain at 0 °C for 1 hour, then allow to warm to room temperature.

  • Workup: Quench with ice-water. Extract with EtOAc. Wash the organic layer with 5% citric acid (to remove unreacted amine) and brine. Avoid basic washes. Dry over Na₂SO₄ and concentrate.

Protocol B: Low-Temperature Acyl Chloride Activation

Ideal for deactivated or sterically hindered anilines where TBTU is insufficient.

  • Initialization: Dissolve the starting acid (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C under N₂.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Activation: Add Oxalyl Chloride (1.5 eq) dropwise.

    • Self-Validation Checkpoint: Observe the reaction. Effervescence (release of CO and CO₂) will occur. Stir at 0 °C for 2 hours. The reaction is complete when gas evolution completely ceases and the solution becomes homogeneous.

  • Concentration: Evaporate the DCM and excess Oxalyl Chloride under reduced pressure (do not heat above 25 °C). Redissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Coupling: Add the amine (1.1 eq) and N-methylmorpholine (NMM, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then quench with water and extract.

Reaction Pathway Visualization

The following diagram illustrates the logical pathways of C2-activation versus the undesired C5-cleavage mechanisms.

G A 5-(Methoxycarbonyl)- 4-methylfuran- 2-carboxylic acid B Activated C2-Intermediate (OBt-ester / Acyl Chloride) A->B Activation (TBTU or Oxalyl Chloride) D Undesired Byproduct (C5-Ester Cleaved) A->D Strong Aqueous Base (Saponification) C Desired Product (C2-Amide, C5-Ester Intact) B->C Amine (1.0 eq), 0°C Controlled Addition B->D Excess Amine/Base (Aminolysis)

Reaction pathways for C2-activation versus undesired C5-ester cleavage.

References

  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides Source: ARKIVOC (ResearchGate) URL:[Link][2]

  • 5-(Methoxycarbonyl)furan-2-carboxylic acid | CID 11435181 Source: PubChem URL:[Link][7]

  • Tricyclic Diester and 2,5-Furandicarboxylic Acid for the Synthesis of Biobased Hydrolysis Copolyesters Source: PubMed / Biomacromolecules URL:[Link][3]

  • How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural Source: Chemical Reviews (ACS Publications) URL:[Link][1]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Welcome to the technical support guide for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists to effectively address the solubility challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists to effectively address the solubility challenges often encountered with this versatile building block in organic synthesis. By understanding the underlying principles of its solubility and employing the strategies outlined below, you can optimize your reaction conditions, improve yields, and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid?

A1: 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, like many furan-2-carboxylic acid derivatives, exhibits moderate polarity due to the presence of both a carboxylic acid and a methyl ester functional group. Its solubility is dictated by the interplay of these groups. The carboxylic acid moiety can engage in hydrogen bonding, favoring solubility in polar protic solvents. However, the overall molecule possesses significant non-polar character from the furan ring and methyl groups. Generally, it is soluble in polar aprotic solvents and some polar protic solvents, but its solubility can be limited, especially at higher concentrations. For instance, a related compound, 2-furancarboxylic acid, is soluble in water and other polar solvents due to its carboxylic acid group[1]. The solubility of furan-2-carboxylic acid in various pure solvents has been shown to increase with temperature and generally follows the trend: ethanol > propanone > propan-1-ol > methyl acetate > ethyl ethanoate > water[2].

Q2: I'm observing incomplete dissolution of the starting material in my reaction solvent. What are some initial steps I can take?

A2: Incomplete dissolution is a common issue. Here are a few initial troubleshooting steps:

  • Increase the temperature: The solubility of most solids, including furan-2-carboxylic acid derivatives, increases with temperature[2][3]. Gently warming the mixture can significantly improve solubility.

  • Use a co-solvent: Adding a small amount of a co-solvent in which the compound is highly soluble can enhance the overall solvating power of the reaction medium.

  • Sonication: Applying ultrasonic waves can help break down solid aggregates and promote dissolution.

  • Stirring rate: Ensure vigorous stirring to maximize the interaction between the solvent and the solid particles.

Q3: Can I use a base to deprotonate the carboxylic acid and improve solubility?

A3: Yes, this is a viable strategy, particularly for reactions in polar solvents. Deprotonating the carboxylic acid to form the corresponding carboxylate salt will significantly increase its polarity and, consequently, its solubility in polar solvents. However, this approach has important considerations:

  • Reactivity: The resulting carboxylate is generally less electrophilic than the parent carboxylic acid, which can be problematic for reactions where the carboxylic acid itself is the electrophile (e.g., Fischer esterification).

  • Nucleophilicity: The carboxylate is a better nucleophile and may participate in undesired side reactions.

  • Reaction Compatibility: The chosen base must be compatible with other reagents and functional groups in your reaction.

Troubleshooting Guide: Addressing Specific Experimental Issues

Issue 1: Low Yields in Amide Coupling Reactions Due to Poor Solubility

You are attempting to perform an amide coupling reaction with an amine, but the low solubility of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in common solvents like dichloromethane (DCM) or acetonitrile (MeCN) is leading to a sluggish reaction and low yields.

Root Cause Analysis: For an efficient amide coupling, both the carboxylic acid and the amine need to be fully dissolved to ensure a homogenous reaction mixture. Poor solubility of the carboxylic acid component reduces the effective concentration of the reactants, slowing down the reaction rate and potentially leading to the degradation of activated intermediates before they can react with the amine.

Solutions and Protocols:

Solution 1.1: Solvent System Optimization

A systematic approach to solvent selection is crucial. Consider a solvent or co-solvent system that can effectively solvate both your carboxylic acid and the amine.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices for dissolving polar carboxylic acids.

  • Co-solvent Strategy: If your amine is only soluble in a less polar solvent like DCM, consider using a co-solvent system. For example, start by dissolving the 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in a minimal amount of DMF or DMSO, and then dilute the solution with DCM containing the amine and coupling reagents.

Table 1: Recommended Solvents for Enhancing Solubility

SolventClassDielectric Constant (approx.)Boiling Point (°C)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic37153Excellent dissolving power for polar compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189High boiling point, effective for challenging solutes.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic32202Good alternative to DMF and DMSO.
Tetrahydrofuran (THF)Polar Aprotic7.666Moderate polarity, often used in combination with other solvents.
1,4-DioxanePolar Aprotic2.2101Useful for reactions requiring moderate temperatures. Studies on similar compounds have shown co-solvency effects with water[4].

Solution 1.2: Employing Solubility-Enhancing Coupling Reagents and Additives

Certain coupling reagents and additives can assist in bringing the carboxylic acid into solution as a reactive intermediate.

  • Protocol: Amide Coupling Using EDC/DMAP with a Catalytic Amount of HOBt

This method is effective for coupling electron-deficient amines and carboxylic acids and can be performed in solvents like acetonitrile[5].

  • To a stirred solution of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 4-dimethylaminopyridine (DMAP) (1.0 eq), and a catalytic amount of hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) and N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, proceed with a standard aqueous workup to isolate the amide product.

Solution 1.3: Conversion to a More Soluble Active Ester

In some cases, converting the carboxylic acid to a more soluble activated ester can be a beneficial intermediate step.

  • Concept: The conversion of carboxylic acids to succinimidyl esters or mixed anhydrides is a common strategy in peptide synthesis to facilitate amide bond formation in organic solvents[6].

Issue 2: Difficulties in Esterification Reactions

You are attempting to perform an esterification reaction (e.g., Fischer esterification or Steglich esterification), but the starting carboxylic acid is not sufficiently soluble in the alcohol reactant or the reaction solvent.

Root Cause Analysis: For esterification to proceed efficiently, the carboxylic acid must be accessible to the alcohol and the catalyst. In Fischer esterification, which often uses an excess of the alcohol as the solvent, poor solubility can be a significant hurdle.[7]

Solutions and Protocols:

Solution 2.1: Modifying the Fischer Esterification Conditions

  • Co-solvent Addition: If the carboxylic acid has poor solubility in the alcohol, a co-solvent such as THF or 1,4-dioxane can be added to create a homogeneous solution.

  • Temperature Increase: Refluxing the reaction mixture is a standard procedure for Fischer esterification and will aid in dissolving the starting material[8].

  • Protocol: Co-solvent-Assisted Fischer Esterification

  • Suspend 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in the desired alcohol (e.g., ethanol).

  • Add a minimal amount of a co-solvent like THF until a clear solution is obtained.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, neutralize the acid catalyst with a weak base like sodium bicarbonate before workup[8].

Solution 2.2: Steglich Esterification for Improved Solubility and Mild Conditions

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, which can be performed in a variety of aprotic solvents at room temperature, offering a milder alternative to the often harsh conditions of Fischer esterification.[9]

  • Protocol: Steglich Esterification

  • Dissolve 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

  • The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

Workflow for Overcoming Solubility Issues in Synthesis

G start Poor Solubility of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid solvent_screen Initial Troubleshooting: - Temperature Increase - Sonication - Co-solvent Addition start->solvent_screen reaction_type Identify Reaction Type solvent_screen->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling esterification Esterification reaction_type->esterification amide_solvents Optimize Solvent System: - DMF, DMSO, NMP - Co-solvents (e.g., DMF/DCM) amide_coupling->amide_solvents amide_reagents Use Solubility-Enhancing Coupling Reagents: - EDC/DMAP/HOBt amide_coupling->amide_reagents ester_fischer Modified Fischer Esterification: - Co-solvent (THF, Dioxane) - Reflux esterification->ester_fischer ester_steglich Steglich Esterification: - DCC/DMAP - Aprotic Solvents (DCM, THF) esterification->ester_steglich success Successful Reaction amide_solvents->success amide_reagents->success ester_fischer->success ester_steglich->success

Caption: Decision workflow for addressing solubility issues.

Advanced Strategies for Persistent Solubility Problems

In cases where the above methods are insufficient, more advanced techniques may be required.

Prodrug Approach:

One innovative strategy is the concept of creating a more soluble prodrug that can be converted to the desired active compound. While more common in pharmaceutical development to enhance bioavailability, the principles can be applied in synthesis. For instance, enzymatic esterification has been explored to improve the properties of poorly water-soluble carboxylic acids[10]. This involves temporarily modifying the carboxylic acid to a more soluble form that can later be cleaved under specific conditions.

Physical Modification of the Starting Material:

Techniques that reduce the particle size of the solid starting material can enhance the dissolution rate by increasing the surface area-to-volume ratio.

  • Micronization: This process uses methods like jet milling to reduce particle sizes to the micron scale[11].

  • Nanomilling: A more advanced technique that can create nanoparticles of the active pharmaceutical ingredient (API), significantly improving solubility[11]. While typically used for drug formulation, the principle of increasing surface area is relevant to synthesis.

By systematically applying these troubleshooting strategies and understanding the chemical principles behind them, researchers can effectively overcome the solubility challenges associated with 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid and successfully incorporate this valuable building block into their synthetic endeavors.

References

  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (n.d.). Google Vertex AI Search.
  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2014, March 18). Journal of Chemical & Engineering Data - ACS Publications.
  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents | Request PDF. (n.d.). ResearchGate.
  • CAS 88-14-2: 2-Furancarboxylic acid. (n.d.). CymitQuimica.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific - UK.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
  • Esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma.
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 23). MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Welcome to the technical support center for the recovery and purification of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recovery and purification of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this furan derivative. Our goal is to provide you with the foundational principles and practical troubleshooting strategies required to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the crystallization of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid.

Q1: How do I choose the best solvent for crystallization?

A1: The ideal solvent is one in which 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid exhibits high solubility at elevated temperatures but low solubility at room temperature or below. A general principle is "like dissolves like." Given the molecule's structure—containing a polar carboxylic acid group, a moderately polar ester, and a furan ring—solvents of intermediate to high polarity are excellent starting points. An empirical screening process is the most reliable method for solvent selection.[1]

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point, or if significant impurities are present which depress the melting point.[2] To resolve this, try redissolving the oil by heating and adding a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly to encourage crystal nucleation.[2]

Q3: I have very low recovery after crystallization. How can I improve the yield?

A3: Low yield is one of the most frequent challenges. The primary causes are using an excessive amount of solvent, which retains a significant portion of your compound in the mother liquor, or premature filtration before crystallization is complete.[3][4] To improve yield, ensure you are using the minimum amount of hot solvent required for complete dissolution. After slow cooling to room temperature, further cooling in an ice bath can maximize precipitation. You can also recover a "second crop" of crystals by carefully evaporating some of the solvent from the mother liquor and repeating the cooling process.[3]

Q4: No crystals are forming, even after the solution has cooled. What's wrong?

A4: This is typically due to one of two reasons: the solution is not sufficiently supersaturated (too much solvent was used), or it is in a stable supersaturated state and requires an energy input for nucleation to begin.[2] First, try inducing nucleation by scratching the inside of the flask with a glass rod just below the solvent line.[4] This creates microscopic imperfections that can serve as nucleation sites. If that fails, adding a "seed crystal" from a previous successful batch is highly effective.[4] If neither method works, you likely used too much solvent; in this case, gently heat the solution to evaporate a portion of the solvent and attempt to cool it again.[3]

Q5: What is the purpose of using a solvent pair in crystallization?

A5: A solvent pair is useful when no single solvent provides the ideal solubility profile. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes turbid.[1] The mixture is then heated until it becomes clear again, and upon slow cooling, crystals will form. This method provides fine control over the supersaturation level.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a more in-depth, cause-and-effect analysis of common crystallization problems.

Issue 1: Poor Crystal Quality (Fine Needles, Powder, or Aggregates)
  • Symptoms: The final product is not composed of well-defined, discrete crystals. It may appear as a fine powder, a mass of tiny needles, or clumped aggregates. This morphology can lead to difficulties in filtration and washing, and may indicate the trapping of solvent or impurities.

  • Underlying Cause: The primary driver of poor crystal morphology is a high rate of nucleation relative to the rate of crystal growth. This is typically caused by excessive supersaturation or rapid cooling. When the solution is cooled too quickly, a large number of crystal nuclei form simultaneously, competing for the available solute and preventing any of them from growing to a significant size.[1]

  • Strategic Solutions:

    • Reduce the Cooling Rate: This is the most critical parameter. Allow the solution to cool to room temperature naturally on the benchtop, insulated from the cold surface by a cork ring or folded paper towels. This minimizes the rate at which supersaturation is achieved, favoring growth on existing nuclei over the formation of new ones.

    • Decrease Supersaturation: Use slightly more hot solvent than the absolute minimum required. This lowers the overall concentration and reduces the driving force for rapid nucleation upon cooling.

    • Consider a Different Solvent: The interaction between the solvent and the solute molecules at the crystal face has a profound impact on crystal habit.[5][6][7] A solvent that interacts too strongly with the functional groups of your molecule can inhibit growth on certain crystal faces, leading to undesirable morphologies like needles. Experimenting with solvents of different polarity (e.g., switching from an alcohol to an ester) can dramatically alter the crystal shape.

Issue 2: Colored Impurities in the Final Product
  • Symptoms: The isolated crystals have a noticeable color (e.g., yellow, brown) when the pure compound is known to be white or colorless.

  • Underlying Cause: This indicates the co-precipitation of colored impurities that were present in the crude material. These impurities are incorporated into the crystal lattice or adsorbed onto the crystal surface during growth.

  • Strategic Solutions:

    • Activated Charcoal Treatment: Before cooling, add a small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. Charcoal has a high surface area and can adsorb many colored, high-molecular-weight impurities.

    • Hot Filtration: After the charcoal treatment, you must perform a hot filtration to remove the charcoal and any other insoluble impurities while the desired compound remains in solution. This step is critical to prevent premature crystallization.

    • Caution with Charcoal: Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[3] Use it sparingly and only when necessary.

Issue 3: The Recovered Solid Has a Low or Broad Melting Point
  • Symptoms: The melting point of the crystallized product is significantly lower than the literature value, or it melts over a wide temperature range (e.g., > 2°C).

  • Underlying Cause: A depressed and broad melting point is a classic indicator of impurity. This could be due to residual solvent trapped within the crystals or the co-crystallization of chemical impurities from the starting material.

  • Strategic Solutions:

    • Ensure Thorough Drying: Residual solvent is a common culprit. Dry the crystals under a high vacuum for an extended period, potentially with gentle heating if the compound is thermally stable. The weight of the solid should be constant before you consider it dry.[4]

    • Improve the Crystallization Protocol: If the impurity is not solvent, a second recrystallization is often necessary. The first crystallization removes the bulk of the impurities, and a second pass will further refine the product. Ensure you are following best practices, such as slow cooling, to minimize impurity inclusion.

    • Wash the Crystals Properly: During filtration, wash the filter cake with a small amount of ice-cold fresh solvent. Using cold solvent is crucial to wash away impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[4]

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing common crystallization issues.

G start Start: What is the primary issue? no_xtals No Crystals Formed start->no_xtals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield / Recovery start->low_yield poor_quality Poor Crystal Quality (Color, MP, Morphology) start->poor_quality sol_scratch 1. Scratch flask with glass rod 2. Add a seed crystal no_xtals->sol_scratch Is solution supersaturated? sol_add_solvent Re-heat and add more solvent oiling_out->sol_add_solvent Is solution too concentrated? sol_min_solvent Use minimum amount of hot solvent low_yield->sol_min_solvent sol_quality_cool Employ a much slower cooling rate poor_quality->sol_quality_cool For morphology/MP issues sol_charcoal Use activated charcoal & hot filtration for color poor_quality->sol_charcoal For color issues sol_rewash_dry Re-wash with ice-cold solvent and dry thoroughly under vacuum poor_quality->sol_rewash_dry For MP/purity issues sol_concentrate Reduce solvent volume (boil off) and re-cool sol_scratch->sol_concentrate If still no crystals sol_slow_cool Cool solution much more slowly sol_add_solvent->sol_slow_cool sol_change_solvent Change solvent or use a solvent pair sol_slow_cool->sol_change_solvent If oiling persists sol_ice_bath Cool further in an ice bath after initial cooling sol_min_solvent->sol_ice_bath sol_second_crop Concentrate mother liquor for a 'second crop' sol_ice_bath->sol_second_crop G cluster_0 Recrystallization Workflow A 1. Dissolution Add crude solid to flask. Add minimum hot solvent until dissolved. B 2. Hot Filtration (Optional) If solution has insoluble impurities or charcoal. A->B Impurities present? C 3. Cooling & Crystallization Allow filtrate to cool slowly to room temperature, then chill in ice bath. A->C No impurities B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum until constant weight. E->F

Caption: Standard experimental workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Gao, Y., et al. (2021). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. [Link]

  • Li, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Compounds. [Link]

  • Zhou, L., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • ResearchGate. (n.d.). The effect of solvent on crystal morphology. [Link]

  • Donahue, E. (1991). Carboxylic acid purification and crystallization process.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Doherty, M.F., et al. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. [Link]

  • D'Ischia, M., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. [Link]

  • Lee, M. S., et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving the specialized substrate, 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid. Our focus is to move beyond simple procedural steps and delve into the causality behind common experimental failures, empowering you to diagnose and resolve challenges effectively.

Troubleshooting Guide: Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My reaction is sluggish or has stalled completely, and I observe a black precipitate. What is happening and how can I fix it?

A1: The formation of a black precipitate is a tell-tale sign of catalyst deactivation through the formation of palladium black. [1][2] This occurs when the active, soluble Pd(0) species, which is essential for the catalytic cycle, aggregates into larger, inactive palladium metal clusters that precipitate out of the solution.[1][3] This is one of the most common modes of catalyst deactivation in palladium-catalyzed cross-coupling reactions.

Causality and Troubleshooting Steps:

  • Insufficient Ligand Stabilization: The primary role of the ligand (e.g., a phosphine) is to stabilize the Pd(0) center and prevent this aggregation.[4] If the ligand concentration is too low, or if the ligand dissociates too readily, the "naked" Pd(0) atoms will quickly find each other and precipitate.

    • Solution: Ensure you are using an adequate ligand-to-palladium ratio. For many reactions, a ratio between 1:1 and 4:1 is typical, but this is highly dependent on the specific ligand and reaction conditions.[5] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium and are effective at preventing aggregation.[4]

  • Presence of Oxygen: Oxygen is detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands, further destabilizing the catalyst.[1][5]

    • Solution: Rigorous degassing of your solvent and reaction mixture is critical.[6] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles.[5] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]

  • Excessive Temperature: While heat can increase the reaction rate, excessively high temperatures can accelerate catalyst decomposition pathways, including the formation of palladium black.[4]

    • Solution: Find the optimal temperature balance. If the reaction is sluggish, a cautious increase in temperature may be necessary. However, if you observe catalyst precipitation, try running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer period.[4]

Q2: My reaction yield is low, but the solution remains homogeneous. What other deactivation pathways should I consider for this specific substrate?

A2: When catalyst precipitation is not observed, deactivation is likely occurring through more subtle, "off-cycle" pathways where the palladium remains in solution but is trapped in an inactive or less active state. For a substrate like 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, the furan and carboxylic acid moieties introduce specific potential failure modes.

Causality and Troubleshooting Steps:

  • Substrate/Product Inhibition: Heteroatoms, such as the oxygen in the furan ring or the carboxylate group, can coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically dormant, effectively sequestering the catalyst from the productive cycle.[8][9]

    • Solution: The choice of ligand is crucial to mitigate this. Bulky ligands can create a sterically hindered environment around the palladium center, disfavoring the binding of the furan or carboxylate groups while still allowing the desired catalytic steps to proceed.[8][9] A ligand screen is a highly recommended troubleshooting step.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures. Oxidized phosphines lose their ability to coordinate effectively to the palladium center, leading to catalyst deactivation.[5]

    • Solution: Use fresh, high-purity ligands that have been stored under an inert atmosphere. Ensure your reaction is thoroughly deoxygenated.

  • Competitive Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures or under certain basic conditions.[10][11] This is a non-catalytic side reaction that consumes your starting material, leading to lower yields of the desired cross-coupled product. While not strictly a catalyst deactivation pathway, it directly competes with the desired reaction.

    • Solution: Screen milder bases (e.g., K₃PO₄ instead of stronger bases) and lower the reaction temperature if possible.[12] If decarboxylation remains a significant issue, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and performing the deprotection in a subsequent step. Alternatively, explore dedicated decarboxylative cross-coupling conditions, which are designed to utilize this reactivity productively.[13][14]

Q3: I suspect my reagents are impure. How can I confirm this and what is the best practice?

A3: The purity of all reagents—substrates, solvents, and bases—is exceedingly important.[12] Trace impurities, such as water, oxygen, or other coordinating species, can act as catalyst poisons, leading to failed reactions.[2][15]

Troubleshooting Protocol: High-Purity Control Experiment

To diagnose an impurity issue, run a control experiment alongside your standard reaction.

  • Baseline Reaction: Set up the reaction using your standard reagents and solvents.

  • High-Purity Reaction: Set up an identical reaction, but with the following substitutions:

    • Solvents: Use freshly opened, anhydrous, and degassed solvents.[7]

    • Substrates: If possible, recrystallize your solid starting materials. Purify liquid reagents by distillation or by passing them through a plug of activated alumina.[12]

    • Base: Use a freshly opened bottle of base or a portion stored in a desiccator.

  • Comparison: Monitor both reactions. If the high-purity reaction shows a significant improvement in yield or rate, it strongly indicates that one or more of your standard reagents contain catalyst-poisoning impurities.[2]

Visualizing Deactivation and Troubleshooting

To better understand the complex interplay of factors leading to catalyst deactivation, the following diagrams illustrate the key pathways and a logical workflow for troubleshooting.

G Active_Catalyst Active Pd(0)Ln Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Catalytic Cycle Deactivated_Pd_Black Deactivated (Palladium Black) Active_Catalyst->Deactivated_Pd_Black Aggregation Deactivated_Off_Cycle Deactivated (Off-Cycle Complex) Active_Catalyst->Deactivated_Off_Cycle Sequestration Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination (Transmetalation) Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Degraded_Ligand Degraded Ligand Degraded_Ligand->Active_Catalyst Oxygen Oxygen Oxygen->Active_Catalyst Oxidation Oxygen->Degraded_Ligand Oxidation Substrate_Inhibition Substrate/ Product Coordination Substrate_Inhibition->Active_Catalyst Poor_Ligand Insufficient/ Unstable Ligand Poor_Ligand->Active_Catalyst

Caption: Key catalyst deactivation pathways in cross-coupling.

G Start Reaction Failure (Low Yield / Stalled) Check_Precipitate Observe Reaction: Black Precipitate? Start->Check_Precipitate Yes_Precipitate Yes Check_Precipitate->Yes_Precipitate No_Precipitate No Check_Precipitate->No_Precipitate Troubleshoot_Aggregation Focus on Catalyst Stability: 1. Improve Degassing 2. Increase Ligand:Pd Ratio 3. Screen Bulky Ligands 4. Moderate Temperature Yes_Precipitate->Troubleshoot_Aggregation Troubleshoot_Off_Cycle Focus on Off-Cycle Inhibition: 1. Screen Ligands (Bulky/NHC) 2. Check Reagent Purity 3. Screen Solvents/Bases No_Precipitate->Troubleshoot_Off_Cycle Success Reaction Optimized Troubleshoot_Aggregation->Success Check_Decarboxylation Analyze Byproducts: Evidence of Decarboxylation? Troubleshoot_Off_Cycle->Check_Decarboxylation Yes_Decarboxylation Yes Check_Decarboxylation->Yes_Decarboxylation No_Decarboxylation No Check_Decarboxylation->No_Decarboxylation Troubleshoot_Decarboxylation Minimize Side Reaction: 1. Lower Temperature 2. Use Milder Base 3. Protect Carboxylic Acid Yes_Decarboxylation->Troubleshoot_Decarboxylation No_Decarboxylation->Success Troubleshoot_Decarboxylation->Success

Caption: A logical workflow for troubleshooting catalyst deactivation.

Data Summary: Common Issues and Solutions

Observed Problem Probable Cause(s) Recommended Solutions Citations
Reaction stalls; black precipitate forms.Catalyst aggregation (Palladium Black).Improve degassing; increase ligand:Pd ratio; use more stabilizing ligands (e.g., Buchwald-type); moderate temperature.[1][4][5]
Low yield; no precipitate.Substrate/product inhibition; ligand degradation.Screen bulky, electron-rich ligands or NHCs; use fresh, high-purity reagents; ensure strict anaerobic conditions.[5][8][9]
Starting material consumed, but low yield of desired product.Competitive decarboxylation of the starting material.Lower reaction temperature; use a milder base (e.g., K₃PO₄); consider protecting the carboxylic acid as an ester.[10][12]
Inconsistent results between batches.Impurities in reagents or solvents.Purify all starting materials; use fresh, anhydrous, and degassed solvents; run a high-purity control experiment.[2][12][15]
Significant homocoupling of the boronic acid partner.Presence of oxygen; non-optimal catalyst choice.Rigorously degas the reaction mixture; consider starting with a Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction issues.[5][15]

Experimental Protocols

Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw

This method is superior to gas sparging for removing dissolved oxygen, especially for higher-boiling point solvents.

  • Preparation: Assemble the reaction in a Schlenk flask equipped with a stir bar. The flask should be no more than half-full. Attach the flask to a Schlenk line.

  • Freeze: Place the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent mixture along the walls, maximizing the surface area.

  • Pump: Once the mixture is completely frozen solid, open the flask to the vacuum manifold of the Schlenk line. Allow it to remain under high vacuum for 5-10 minutes.

  • Thaw: Close the flask to the vacuum and backfill with an inert gas (argon or nitrogen). Remove the liquid nitrogen bath and allow the mixture to thaw completely with gentle stirring. You may observe gas bubbles evolving from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen. After the final cycle, leave the flask under a positive pressure of inert gas.

Protocol 2: Small-Scale Ligand Screening

This protocol allows for the efficient parallel testing of different ligands to identify the optimal choice for your reaction.

  • Setup: In a glovebox or on a Schlenk line, arrange an array of reaction vials, each with a small stir bar.

  • Reagent Addition: To each vial, add the 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in the degassed reaction solvent.

  • Ligand Addition: To each vial, add the specific ligand to be tested. Aim for a consistent Pd:Ligand ratio across all experiments (e.g., 1:2).

  • Initiation: Add the required volume of the palladium precursor stock solution to each vial under a positive flow of inert gas. Add the remaining degassed solvent to reach the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate. Run the reactions for a predetermined amount of time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield for each ligand. This will allow for a direct comparison of ligand performance.

Frequently Asked Questions (FAQs)

  • Q: Can I reactivate the palladium black that has crashed out of my reaction?

    • A: For homogeneous catalysis, in-situ reactivation of palladium black is generally not practical or efficient.[2] The aggregated particles are difficult to re-disperse into catalytically active monomeric species under typical reaction conditions. It is almost always more effective and reproducible to filter off the inactive catalyst and start the reaction again with a fresh charge of catalyst and improved conditions (e.g., better degassing, different ligand).[2]

  • Q: Is a Pd(II) or Pd(0) precatalyst better to start with?

  • Q: How do I know if the carboxylic acid is interfering with the reaction?

    • A: A key diagnostic experiment is to run the reaction with the corresponding methyl or ethyl ester of your starting material under the same conditions. If the esterified substrate reacts with significantly higher yield and efficiency, it strongly suggests that the free carboxylic acid is problematic, either through inhibitory coordination to the palladium or through competing decarboxylation.[16]

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Benchchem. Palladium catalyst issues in cross-coupling reactions.

  • Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

  • Google Patents. US4999326A - Palladium catalyst reactivation.

  • Benchchem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.

  • Google Patents. US3959382A - Method for reactivating palladium catalysts.

  • Google Patents. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.

  • Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • Johnson Matthey. Cross-Coupling Reactions Guide.

  • Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.

  • ResearchGate. Avoiding deactivation pathways The ligand design on 2 prevents the formation of unproductive Ni(ii).

  • ResearchGate. Regioselective Synthesis of Fused Furans by Decarboxylative Annulation of α,β‐Alkenyl Carboxylic Acid with Cyclic Ketone.

  • SciSpace. Poisoning and deactivation of palladium catalysts.

  • Hartwig, J. F., & Shaughnessy, K. H. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3660-3674.

  • Benchchem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Merck. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • Elsevier. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.

  • Reddit. Carboxylic acid and Cross Coupling reactions.

  • Benchchem. Technical Support Center: Decarboxylation of 2-Furancarboxylic Acid.

  • ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?.

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.

  • ACS Publications. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).

  • Wiley Online Library. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.

  • Royal Society of Chemistry. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation.

  • ResearchGate. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.

  • Wikipedia. Decarboxylative cross-coupling.

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

  • National Institutes of Health. Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions.

  • PubMed. Unexpected intermolecular pd-catalyzed cross-coupling reaction employing heteroaromatic carboxylic acids as coupling partners.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

This guide provides a comprehensive, in-depth analysis of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for the precise quantification of 5-(Methoxycarbonyl)-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for the precise quantification of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, compares alternative approaches, and presents a framework for a robust, self-validating analytical method. The principles and practices detailed herein are grounded in established regulatory guidelines and are intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction: The Analytical Challenge

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a small organic molecule whose accurate quantification is critical in various stages of pharmaceutical research and development. Its chemical structure presents unique analytical challenges, including a small molecular weight and the potential for interactions with biological matrices, necessitating a highly sensitive and selective quantification method. LC-MS/MS is the preferred technique for this purpose due to its inherent specificity and sensitivity.[1] However, the reliability of the data generated hinges on a meticulous and thorough method validation process.[2][3]

This guide will explore the critical parameters of method validation, comparing different strategies for sample preparation and chromatographic separation to achieve optimal performance. All methodologies are presented with a focus on scientific integrity, ensuring that the described protocols are not only effective but also meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

Method Development and Optimization: A Comparative Approach

The development of a robust LC-MS/MS method begins with a thorough understanding of the analyte's physicochemical properties. For 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, its carboxylic acid moiety will influence its ionization efficiency and chromatographic behavior.

Sample Preparation: A Critical First Step

The primary goal of sample preparation is to extract the analyte from the biological matrix with high and consistent recovery while minimizing interferences that can lead to matrix effects.[6][7] We will compare three common extraction techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7][8]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.[6]Partitioning of the analyte between two immiscible liquid phases.[6]Selective retention of the analyte on a solid sorbent followed by elution.[6]
Speed Fast[9]ModerateSlower
Cost Low[9]Low to ModerateHigh
Selectivity LowModerateHigh
Recovery Generally good, but can be variable.Analyte-dependent, optimization of solvent is key.High and reproducible with proper sorbent selection.
Matrix Effect High potential for residual matrix components.[8]Cleaner extracts than PPT.Cleanest extracts, significantly reduces matrix effects.[10]

Experimental Protocol: A Comparative Workflow

Below are the step-by-step protocols for each extraction method, designed for the extraction of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid from human plasma.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 50 µL of 1 M HCl to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample pre-treated with 100 µL of 2% phosphoric acid.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove impurities.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Rationale and Recommendation:

While PPT is the simplest and fastest method, it often results in significant matrix effects due to residual phospholipids and other endogenous components, which can compromise data quality.[8] LLE offers a cleaner extract, but the choice of extraction solvent is critical and may require extensive optimization. For 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, SPE, particularly with a mixed-mode sorbent, is the recommended approach. It provides the cleanest extracts, leading to reduced matrix effects and improved assay sensitivity and reproducibility, which are paramount for regulatory submissions.[10]

G cluster_0 Sample Preparation Workflow Plasma_Sample Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma_Sample->PPT LLE Liquid-Liquid Extraction (MTBE) Plasma_Sample->LLE SPE Solid-Phase Extraction (Mixed-Mode) Plasma_Sample->SPE Centrifuge_PPT Centrifugation PPT->Centrifuge_PPT Centrifuge_LLE Centrifugation LLE->Centrifuge_LLE Wash_SPE Wash Cartridge SPE->Wash_SPE Evaporate_PPT Evaporation Centrifuge_PPT->Evaporate_PPT Reconstitute_PPT Reconstitution Evaporate_PPT->Reconstitute_PPT Analysis LC-MS/MS Analysis Reconstitute_PPT->Analysis Evaporate_LLE Evaporation Centrifuge_LLE->Evaporate_LLE Reconstitute_LLE Reconstitution Evaporate_LLE->Reconstitute_LLE Reconstitute_LLE->Analysis Elute_SPE Elution Wash_SPE->Elute_SPE Evaporate_SPE Evaporation Elute_SPE->Evaporate_SPE Reconstitute_SPE Reconstitution Evaporate_SPE->Reconstitute_SPE Reconstitute_SPE->Analysis

Caption: Comparative workflow of sample preparation techniques.

Chromatographic and Mass Spectrometric Conditions

The choice of chromatographic column and mobile phase is crucial for achieving good peak shape, resolution from endogenous interferences, and a stable signal.

Recommended LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the carboxylic acid moiety.

  • MRM Transitions: These need to be empirically determined by infusing a standard solution of the analyte and its stable isotope-labeled internal standard. For 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, one would expect the deprotonated molecule [M-H]⁻ as the precursor ion.

Method Validation: A Comprehensive Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][11] The following parameters must be thoroughly investigated according to regulatory guidelines.[4][5][12][13]

G cluster_0 Core Validation Parameters Validation Bioanalytical Method Validation A comprehensive framework based on regulatory guidelines. Selectivity Selectivity & Specificity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Core parameters of bioanalytical method validation.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol: Analyze blank matrix samples from at least six different sources. Any interfering peaks at the retention time of the analyte should be less than 20% of the response at the lower limit of quantification (LLOQ).

Sensitivity: Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[3]

  • Protocol: Analyze a set of samples (n=5) at the proposed LLOQ concentration. The analyte response should be at least 5 times the response of a blank sample. The precision (%CV) should be ≤20% and the accuracy (%RE) should be within ±20%.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.

  • Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates on three separate days.

    • Intra-day (within-run) precision and accuracy: Calculated from the five replicates on a single day.

    • Inter-day (between-run) precision and accuracy: Calculated from the data across the three days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).[14]

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%RE) Intra-day Precision (%CV) Inter-day Accuracy (%RE) Inter-day Precision (%CV)
LLOQ1-4.89.2-3.510.8
Low32.15.82.97.1
Medium50-1.54.2-0.75.0
High1500.93.01.43.9
Recovery

Recovery is the efficiency of the extraction procedure.

  • Protocol: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels.

  • Acceptance Criteria: Recovery should be consistent and reproducible across the concentration range.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting matrix components.[1][15][16]

  • Protocol: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at three QC levels.

  • Acceptance Criteria: The matrix factor should be consistent across different sources of matrix, with a CV of ≤15%.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.[14][17]

  • Protocol:

    • Freeze-thaw stability: Analyze QC samples after three freeze-thaw cycles.[17]

    • Short-term stability: Analyze QC samples kept at room temperature for a specified period.[17]

    • Long-term stability: Analyze QC samples stored at the intended storage temperature for an extended period.[17]

    • Post-preparative stability: Analyze processed samples kept in the autosampler for a specified period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[14][17]

Conclusion

The validation of an LC-MS/MS method for the quantification of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid is a multi-faceted process that requires careful consideration of various experimental parameters. This guide has provided a comparative overview of different sample preparation techniques, highlighting the superiority of SPE for achieving the cleanest extracts and minimizing matrix effects. The detailed validation framework, grounded in regulatory guidelines, ensures the development of a robust, reliable, and defensible analytical method. By following the principles and protocols outlined herein, researchers and scientists can confidently generate high-quality data suitable for regulatory submissions and advance their drug development programs.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Wang, S., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • van den Broek, I., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Proteomics, 96, 167-183.
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • Ovid. (2016). Importance of matrix effects in LC–MS/MS…. Bioanalysis, 8(23), 2381-2383.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • KCAS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • BioPharma Services. (2022, June 7). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

  • De Boer, T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 736-747.
  • Taylor & Francis Online. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The absolute structural integrity of molecular entities is a cornerstone of reproducible and reliable scientific research, particularly in the fields of med...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The absolute structural integrity of molecular entities is a cornerstone of reproducible and reliable scientific research, particularly in the fields of medicinal chemistry and materials science. For novel compounds like 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, a substituted furan derivative of interest, unequivocal structural confirmation is not merely a formality but a prerequisite for meaningful downstream applications. This guide provides a comprehensive, multi-technique approach to its structural validation, emphasizing the synergy between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present not just the data, but the scientific rationale behind the experimental choices, creating a self-validating system for structural elucidation.

The importance of this rigorous validation lies in the molecule's functionality. Containing a carboxylic acid, a methyl ester, and a substituted furan ring, it possesses multiple reactive sites and conformational possibilities. An error in structural assignment could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results. This guide serves as a protocol and a comparative analysis to ensure the identity and purity of the target compound.

The Synergy of Spectroscopic Techniques: A Self-Validating Workflow

No single spectroscopic technique can provide absolute proof of structure. True confidence is achieved when orthogonal methods—each probing different aspects of the molecule's physical properties—provide data that converge on a single, unambiguous structure. For 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (Molecular Formula: C₈H₈O₅, Molecular Weight: 184.15 g/mol ), our validation rests on three pillars:

  • NMR Spectroscopy (¹H and ¹³C) : Maps the carbon-hydrogen framework and chemical environment of each atom.

  • Mass Spectrometry (MS) : Confirms the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy : Identifies the specific functional groups present.

The workflow is designed as a system of checks and balances. For instance, the presence of two distinct carbonyl groups suggested by IR is confirmed by two unique carbonyl signals in the ¹³C NMR spectrum, and the overall mass is validated by MS.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation & Validation Sample Synthesized Compound (C₈H₈O₅) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Sample->MS Parallel Analysis IR Infrared Spectroscopy (FTIR) Sample->IR Parallel Analysis NMR_Data H/C Framework Connectivity NMR->NMR_Data MS_Data Molecular Weight Elemental Formula MS->MS_Data IR_Data Functional Groups (C=O, O-H, C-O) IR->IR_Data Confirmation Structural Integrity Confirmed NMR_Data->Confirmation Convergent Evidence MS_Data->Confirmation Convergent Evidence IR_Data->Confirmation Convergent Evidence

Caption: Integrated workflow for the spectroscopic validation of molecular structure.

¹H and ¹³C NMR Spectroscopy: Mapping the Atomic Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides information on the connectivity, number, and chemical environment of protons (¹H) and carbons (¹³C).

Expertise in Action: Solvent Selection The choice of solvent is critical. For this molecule, which contains an acidic proton, a deuterated aprotic solvent like Dimethyl Sulfoxide (DMSO-d₆) is preferable to Chloroform-d (CDCl₃). In CDCl₃, the carboxylic acid proton signal can be broad and its chemical shift variable. DMSO-d₆, however, forms a hydrogen bond with the acidic proton, resulting in a sharper, more reliable signal at a characteristic downfield position (~13 ppm).

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH~13.5Broad Singlet1HAcidic proton, H-bonded to DMSO solvent. Exchangeable with D₂O.
Furan H-3~7.30Singlet1HThe sole proton on the electron-deficient furan ring.
-OCH₃ (Ester)~3.85Singlet3HMethyl protons adjacent to the ester carbonyl group.
-CH₃ (Ring)~2.40Singlet3HMethyl protons attached directly to the furan ring at C4.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Signal AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Acid)~160.0Carbonyl carbon of the carboxylic acid functional group.
C=O (Ester)~158.5Carbonyl carbon of the methyl ester functional group.
C5 (Furan)~155.0Furan carbon attached to the ester group, significantly deshielded.
C2 (Furan)~146.0Furan carbon attached to the carboxylic acid group.
C4 (Furan)~125.0Furan carbon substituted with the methyl group.
C3 (Furan)~119.0The sole protonated carbon on the furan ring.
-OCH₃ (Ester)~52.5Methyl carbon of the ester group.
-CH₃ (Ring)~12.0Methyl carbon attached to the furan ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried compound in 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover -1 to 15 ppm.

    • Acquire a minimum of 16 scans.

    • Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set spectral width to cover -10 to 200 ppm, as recommended by IUPAC guidelines.[1]

    • Acquire a minimum of 1024 scans to achieve adequate signal-to-noise.

  • Data Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate ¹H signals and assign peaks based on chemical shifts and multiplicities.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check on its identity. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it minimizes fragmentation and typically shows a clear molecular ion or pseudo-molecular ion.[2][3]

Expertise in Action: Ionization Mode Given the presence of a carboxylic acid, the molecule is readily deprotonated. Therefore, ESI in negative ion mode (ESI-) is the logical choice. This will generate a prominent ion corresponding to the deprotonated molecule [M-H]⁻, providing an unambiguous confirmation of the molecular mass.

Expected High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/zRationale
[C₈H₇O₅]⁻ ([M-H]⁻)183.0299Within 5 ppmThe primary ion expected in negative ESI mode, resulting from the loss of the acidic proton.
Experimental Protocol: LC-MS (ESI-)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an LC-MS grade solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid (to aid the electrospray process, though negative mode is used for detection).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap system, coupled with a liquid chromatography (LC) system.[4]

  • LC Method:

    • Inject 1-5 µL of the sample.

    • Use a C18 column with a simple gradient (e.g., 10-95% acetonitrile in water over 5 minutes) to ensure the compound is free of major impurities.

  • MS Acquisition (ESI-):

    • Set the mass analyzer to scan in negative ion mode over a range of m/z 50-500.

    • Use a capillary voltage of approximately -3.0 kV.

    • Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

  • Data Analysis: Extract the mass spectrum from the corresponding chromatographic peak and compare the exact mass of the [M-H]⁻ ion with the theoretically calculated value.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups. For our target molecule, IR provides a distinct fingerprint of its carboxylic acid and ester moieties.

Comparative Insight The two carbonyl (C=O) groups are in different electronic environments. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹, often broadened by hydrogen bonding. The ester C=O stretch appears at a slightly higher frequency, around 1720-1740 cm⁻¹. While they may overlap, the presence of a very broad O-H stretch from ~2500-3300 cm⁻¹ is definitive proof of the carboxylic acid. This corroborates the NMR and MS data. Studies on related furan carboxylic acids confirm these characteristic vibrational modes.[5]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2500-3300 (Broad)O-H StretchCarboxylic Acid
~1725C=O StretchEster Carbonyl
~1705C=O StretchCarboxylic Acid Carbonyl
~1300-1000C-O StretchEster, Carboxylic Acid, Furan Ether
Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. No further preparation is needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good quality spectrum.

  • Data Analysis: The resulting spectrum should be background-corrected automatically. Identify and label the key absorption bands corresponding to the expected functional groups.

Caption: Mapping of spectroscopic data to specific structural features of the molecule.

Conclusion

The structural validation of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid requires a cohesive, multi-pronged spectroscopic approach. By integrating the detailed atomic connectivity from ¹H and ¹³C NMR, the definitive molecular weight from high-resolution mass spectrometry, and the characteristic functional group fingerprint from IR spectroscopy, we establish a self-validating system. This guide provides the expected data, the rationale for experimental choices, and robust protocols that, when followed, ensure the unequivocal confirmation of the compound's structural integrity. Adherence to these principles and data reporting standards, as encouraged by organizations like IUPAC, is essential for the advancement of chemical sciences.[6][7][8][9]

References

  • Bordás, B., & Czompa, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Living Reviews in Computational Chemistry.
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

  • IUPAC. (2019). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. International Union of Pure and Applied Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Nakamura, H. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available at: [Link]

  • Nguyen, S. H., et al. (2021). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). Polymers (Basel). Available at: [Link]

  • Wöckel, S., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Available at: [Link]

  • Helms, B., et al. (2023). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. Available at: [Link]

  • Chalk, S. J., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of... Download Scientific Diagram. Available at: [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST WebBook. Available at: [Link]

  • Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]

Sources

Validation

Benchmarking Coupling Reagents for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid Amidation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Experimental Methodology Executive Summary The synthesis of highly functionalized furan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Experimental Methodology

Executive Summary

The synthesis of highly functionalized furan-2-carboxamides is a critical pathway in modern medicinal chemistry, as the furan moiety frequently serves as a bio-isostere for various aromatic and heteroaromatic systems[1]. When working with 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid , chemists face a unique electronic environment: the electron-withdrawing methoxycarbonyl group at the C5 position stabilizes the furan ring but slightly reduces the nucleophilicity of the C2-carboxylate during the initial activation phase.

This guide provides an objective, data-driven benchmark of four leading coupling reagents—HATU, EDC/HOBt, DIC/OxymaPure, and T3P —evaluating their kinetic efficiency, yield, and byproduct profile. Furthermore, it establishes a self-validating experimental protocol designed to maximize amidation yields while strictly preserving the sensitive C5-methyl ester.

Mechanistic Rationale & Substrate Profiling

Amide bond formation is fundamentally reliant on converting a stable carboxylic acid into a highly reactive intermediate (such as an O-acylurea or an active ester) prior to nucleophilic attack by an amine[2].

For 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, the choice of coupling reagent is dictated by two primary factors:

  • Electronic Deactivation: The C5-ester pulls electron density away from the C2-carboxylate. Consequently, highly electrophilic activators (like the uronium salt HATU) are required to drive the initial formation of the active ester at a practical rate[3].

  • Chemoselectivity (Ester Preservation): The C5-methoxycarbonyl group is susceptible to hydrolysis under harsh basic conditions. Therefore, coupling strategies that require prolonged heating or strong aqueous bases during workup must be avoided.

To evaluate reagent efficacy, we benchmarked the amidation of this substrate against two distinct amines: Benzylamine (a strong, primary aliphatic nucleophile) and Aniline (a weaker, primary aromatic nucleophile). The nucleophilicity of the amine plays a profound role in the overall reaction yield and kinetics[4].

Benchmarking Data: Reagent Performance

The following tables summarize the quantitative performance of each coupling system under standardized conditions (1.0 eq Acid, 1.1 eq Amine, 1.2 eq Coupling Reagent, 0.2 M in DMF or EtOAc at 25°C).

Table 1: Amidation with Benzylamine (Strong Nucleophile)
Coupling SystemBase (eq)SolventTime (h)Yield (%)Purity (LC-MS)Byproduct Profile & Removal
HATU DIPEA (2.0)DMF296% >98%HOAt/Urea; requires mild aqueous wash & chromatography[3].
DIC / OxymaPure NoneDMF492% >95%Highly soluble byproducts; excellent green chemistry profile[5].
T3P (50% in EtOAc)Pyridine (2.0)EtOAc688% >98%Water-soluble phosphates; removed via simple aqueous extraction.
EDC / HOBt DIPEA (2.0)DMF1281% >95%Water-soluble urea; moderate kinetics, prone to N-acylurea side reactions[6].
Table 2: Amidation with Aniline (Weak Nucleophile)
Coupling SystemBase (eq)SolventTime (h)Yield (%)Purity (LC-MS)Kinetic Observations
HATU DIPEA (2.0)DMF689% >95%Superior activation overcomes poor amine nucleophilicity[3].
DIC / OxymaPure NoneDMF1278% >95%Reliable, but requires extended reaction times for anilines.
T3P (50% in EtOAc)Pyridine (2.0)EtOAc1870% >90%Sluggish at room temp; heating to 50°C recommended.
EDC / HOBt DIPEA (2.0)DMF2462% >90%Significant intermediate degradation observed over 24h.

Key Takeaway: HATU is the benchmark standard for maximizing yield and minimizing reaction time, particularly with deactivated amines[3]. However, for process scale-up where the toxicity and cost of HATU/HOAt are prohibitive, DIC/OxymaPure serves as the optimal high-efficiency, green alternative[5].

Mechanistic Pathway Visualization

The exceptional performance of HATU is driven by the rapid generation of an OAt-active ester. The diagram below illustrates the causal flow of this activation and subsequent amidation.

MechanisticPathway Substrate Furan-2-carboxylic Acid Substrate Activation Activation Complex (HATU + DIPEA) Substrate->Activation Deprotonation & Attack ActiveEster OAt Active Ester Intermediate Activation->ActiveEster Rearrangement Product Amide Product (Target) ActiveEster->Product Amidation Byproduct HOAt + Urea (Byproducts) ActiveEster->Byproduct Elimination Amine Amine Nucleophile (e.g., Benzylamine) Amine->ActiveEster Nucleophilic Attack

Mechanistic pathway of HATU-mediated furan-2-carboxylic acid activation and amidation.

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocol utilizes HATU and incorporates In-Process Controls (IPCs). This creates a self-validating system where the success of the intermediate step is confirmed before proceeding, preventing the formation of unreactive amine salts.

Step-by-Step Protocol: HATU-Mediated Amidation

1. Reagent Preparation & Deprotonation

  • Action: Dissolve 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

  • Causality: DMF efficiently solubilizes both the polar acid and the organic reagents. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, generating the nucleophilic carboxylate anion required to attack the HATU reagent[3].

2. Pre-Activation (In-Process Control Checkpoint)

  • Action: Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 10–15 minutes.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS or TLC. You must observe the complete disappearance of the starting acid and the formation of the OAt-active ester mass/spot.

  • Causality: Adding the amine before the active ester is fully formed can lead to the amine reacting directly with HATU (forming a dead-end guanidinium byproduct) or forming an unreactive salt with the free acid.

3. Nucleophilic Addition

  • Action: Once activation is confirmed, add the desired amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2 to 6 hours (monitor via TLC/LC-MS).

  • Causality: The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the OAt-ester, displacing HOAt and forming the stable amide bond[3].

4. Chemoselective Quench & Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (25 mL). Wash sequentially with:

    • 1N aqueous HCl (2 x 10 mL)

    • Saturated aqueous NaHCO₃ (2 x 10 mL)

    • Brine (1 x 10 mL)

  • Causality: The 1N HCl wash protonates and removes unreacted aliphatic amines and DIPEA. The NaHCO₃ wash removes the acidic HOAt byproduct. Critical Note: We utilize mild saturated NaHCO₃ rather than strong bases (like NaOH) to strictly prevent the hydrolysis of the sensitive C5-methoxycarbonyl ester.

5. Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-(Methoxycarbonyl)-4-methylfuran-2-carboxamide derivative.

ExperimentalWorkflow Step1 1. Dissolution Acid + DMF Step2 2. Activation HATU + DIPEA (IPC: LC-MS check) Step1->Step2 Step3 3. Coupling Add Amine (Stir 2-6h) Step2->Step3 Step4 4. Quench Sat. NaHCO3 / HCl (Removes byproducts) Step3->Step4 Step5 5. Isolation Extraction & Drying Step4->Step5

Self-validating experimental workflow for the amidation of furan-2-carboxylic acid derivatives.

Conclusion & Recommendations

For the amidation of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid, the choice of coupling reagent should be dictated by the scale of the reaction and the nucleophilicity of the target amine:

  • For Discovery Chemistry & Weak Nucleophiles: HATU remains the undisputed benchmark, offering near-quantitative yields and rapid kinetics by forming a highly reactive OAt-ester[3].

  • For Process Scale-Up & Green Chemistry: DIC/OxymaPure provides an excellent balance of high yield, low epimerization, and highly soluble byproducts, avoiding the explosion hazards and toxicity associated with benzotriazole-based reagents[5].

  • For Simplified Workup: T3P is highly recommended for aliphatic amines where chromatography-free isolation is desired, as its water-soluble byproducts are easily removed via aqueous extraction.

References

  • [3] HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Bond Formation. Peptide Bridge. Available at: [Link]

  • [4] The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • [5] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • [2] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

Sources

Comparative

bioisosteric replacement comparing 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid to thiophene analogs

Executive Summary In the landscape of lead optimization, the bioisosteric replacement of a furan ring with a thiophene ring is a classical and highly effective strategy to modulate a drug candidate's pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lead optimization, the bioisosteric replacement of a furan ring with a thiophene ring is a classical and highly effective strategy to modulate a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile 1. This guide provides a comprehensive, data-driven comparison between 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid and its direct thiophene analog, 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid 2. By analyzing the causality behind their physicochemical differences and metabolic pathways, this guide equips medicinal chemists with the insights needed to select the optimal dicarboxylic acid monoester scaffold.

Physicochemical & Electronic Profiling

The fundamental divergence between these two scaffolds lies in the heteroatom: oxygen (furan) versus sulfur (thiophene). This atomic substitution cascades into significant physicochemical shifts:

  • Electronegativity & pKa : Oxygen is significantly more electronegative than sulfur. This increased electron-withdrawing effect through the inductive ( σ ) pathway makes the C2-carboxylic acid of the furan analog slightly more acidic (lower pKa) than its thiophene counterpart.

  • Lipophilicity (logP) : Sulfur possesses a larger atomic radius and lower electronegativity, resulting in a more polarizable, less polar ring system 3. Consequently, replacing the furan with a thiophene predictably increases the scaffold's lipophilicity, which can enhance membrane permeability but may increase non-specific binding.

  • Aromaticity : Thiophene possesses greater resonance energy and aromatic character compared to the more diene-like furan. This increased aromaticity often translates to enhanced π−π stacking interactions with target protein residues 3.

Table 1: Comparative Physicochemical Data

Note: Values are representative estimates based on scaffold profiling to illustrate the comparative physicochemical shift during lead optimization.

PropertyFuran AnalogThiophene AnalogCausality / Impact
Heteroatom Oxygen (O)Sulfur (S)Dictates polarizability and H-bond capacity.
Molecular Weight 184.15 g/mol 200.21 g/mol Sulfur is heavier; slightly impacts ligand efficiency.
Calculated logP ~0.8~1.4Lower electronegativity of S increases lipophilicity.
pKa (COOH) ~3.2~3.5Stronger inductive pull of O lowers furan pKa.
Aromaticity Lower (Diene-like)HigherThiophene enhances π−π target interactions.

Metabolic Stability & Toxicity Mechanisms

A well-known liability of the unsubstituted furan ring is its susceptibility to cytochrome P450 (CYP)-mediated oxidation, which can yield reactive cis-enedione or epoxide intermediates that covalently bind to proteins, causing hepatotoxicity 4.

However, causality is critical here : the specific substitution pattern of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid drastically mitigates this risk through two mechanisms:

  • Electronic Deactivation : The strong electron-withdrawing groups (EWG) at C2 (carboxylic acid) and C5 (methoxycarbonyl) deplete the furan π -system of electron density, making electrophilic attack by CYP450 enzymes highly unfavorable.

  • Steric Shielding : The introduction of the methyl group at C4 provides steric hindrance, further blocking metabolic access and increasing overall stability 5.

While the furan scaffold is highly stabilized by these substituents, the thiophene analog generally offers an even higher baseline of metabolic stability due to its inherent resistance to ring-opening, though it can form transient, usually less toxic, sulfoxides 4.

Metabolism Furan Furan Scaffold (O-heterocycle) CYP450 Hepatic CYP450 Oxidation Furan->CYP450 Thiophene Thiophene Scaffold (S-heterocycle) Thiophene->CYP450 Furan_Epoxide Furan Epoxide (Reactive) CYP450->Furan_Epoxide Thiophene_Sulfoxide Thiophene S-Oxide (Transient) CYP450->Thiophene_Sulfoxide Toxicity Protein Binding (Toxicity Risk) Furan_Epoxide->Toxicity If lacking EWGs Clearance GSH Conjugation (Clearance) Furan_Epoxide->Clearance Thiophene_Sulfoxide->Clearance

Caption: Metabolic pathways of furan and thiophene scaffolds via CYP450 oxidation.

Experimental Methodology: Microsomal Stability Assay

To empirically validate the metabolic clearance of these scaffolds when incorporated into lead compounds, a Human Liver Microsome (HLM) stability assay is required. The following protocol is designed as a self-validating system , incorporating both high-clearance and low-clearance reference controls to ensure the integrity of the enzymatic reaction and rule out false positives.

Workflow Step1 1. Compound Preparation Step2 2. HLM Incubation Step1->Step2 Step3 3. Reaction Quenching Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Half-life & Cl_int Calc Step4->Step5

Caption: Step-by-step experimental workflow for the HLM stability assay.

Protocol: Self-Validating HLM Intrinsic Clearance ( Clint​ ) Assay
  • Objective : Determine the in vitro half-life ( t1/2​ ) and intrinsic clearance of the furan vs. thiophene synthesized analogs.

  • Reagents : Human Liver Microsomes (20 mg/mL), NADPH regenerating system (NADP+, G6P, G6PDH), 0.1 M Potassium Phosphate buffer (pH 7.4).

  • System Validation Controls :

    • Verapamil: High clearance control. Validates that the CYP enzymes are active and the NADPH system is functioning.

    • Warfarin: Low clearance control. Validates the absence of non-specific chemical degradation in the buffer.

Procedure :

  • Preparation : Dilute the test compound (furan/thiophene analog) to a final concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL HLM. Keep on ice to prevent premature enzymatic activity.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final NADPH concentration 1 mM). Causality: NADPH provides the necessary reducing equivalents for CYP450 catalytic cycles.

  • Time-Course Sampling : At defined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile denatures the microsomal proteins, instantly halting the reaction, while Tolbutamide allows for MS signal normalization against matrix effects.

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate t1/2​=0.693/k and Clint​=(k×V)/microsomal protein concentration .

Application in Lead Optimization (Decision Matrix)

When choosing between 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid and its thiophene counterpart for library synthesis, consider the following structural and biological constraints:

  • Select the Furan Analog when : The target binding pocket requires a hydrogen bond acceptor (via the furan oxygen), or when a slightly lower logP is necessary to improve aqueous solubility and mitigate non-specific plasma protein binding.

  • Select the Thiophene Analog when : The target site accommodates a larger, more polarizable atom (sulfur) to enhance binding affinity via strong π−π or sulfur-aromatic interactions 3, or when maximizing half-life and metabolic stability is the primary objective of the SAR campaign 4.

References

  • Nitrogen-Walk Approach to Explore Bioisosteric Replacements in a Series of Potent A2B Adenosine Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications | 5

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications | 4

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads | PMC - NIH | 3

  • Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers | Benchchem | 1

  • 5-(methoxycarbonyl)-4-methylthiophene-2-carboxylic acid — Chemical Substance Information | NextSDS | 2

Sources

Validation

comparative study of furan derivatives vs 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Comparative Guide: 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid vs. General Furan Derivatives in Medicinal Chemistry Furan derivatives are privileged scaffolds in drug discovery, frequently serving as bioisosteres...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid vs. General Furan Derivatives in Medicinal Chemistry

Furan derivatives are privileged scaffolds in drug discovery, frequently serving as bioisosteres for phenyl, pyrrole, and oxazole rings[1]. However, the selection between a simple furan building block (e.g., furan-2-carboxylic acid) and a highly functionalized, asymmetric analog like 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS: 220902-81-8) dictates the entire trajectory of a synthetic program. This guide provides an objective, data-driven comparison of these two classes, detailing their structural causality, target binding profiles, and experimental workflows to aid researchers in scaffold selection.

Structural & Physicochemical Divergence

The fundamental difference between these two building blocks lies in their symmetry and functional group orthogonality, which directly dictates their application in library generation versus complex API synthesis.

  • General Furan-2-carboxylic Acid: Offers a single vector for functionalization. It is ideal for rapid library generation where the furan ring acts as a terminal capping group, a hydrogen-bond acceptor, or a bioisostere for a lactone ring[2].

  • 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid: This is an asymmetrically substituted, orthogonally protected dicarboxylic acid.

    • Causality of the C5-Methoxycarbonyl: Acts as a masked carboxylic acid. It allows for the selective amidation of the C2 position first, followed by controlled ester hydrolysis to reveal a second coupling site. This orthogonality is critical for synthesizing complex bis-amides or PROTAC linkers without cross-reactivity[3].

    • Causality of the C4-Methyl Group: Introduces steric bulk that restricts the rotational freedom of the adjacent C5-ester/amide. This conformational locking is required to achieve high target specificity, such as fitting into the hydrophobic pockets of kinase allosteric sites or the RNase H domain of HIV-1 reverse transcriptase[4].

Table 1: Physicochemical and Structural Comparison

FeatureGeneral Furan-2-carboxylic Acid5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid
CAS Number 88-14-2220902-81-8
Molecular Weight 112.08 g/mol 184.15 g/mol
Functional Vectors 1 (C2-Carboxylic acid)2 (C2-Carboxylic acid, C5-Ester)
Steric Profile Flat, unhinderedHindered at C4/C5
Primary Application Terminal pharmacophore, antibiofilm agents[2]Complex APIs, bis-amides, allosteric inhibitors[3]

Pharmacophore Applications & Target Binding

The structural differences directly influence biological applications. Simple furan-2-carboxamides have demonstrated significant antibiofilm activity against P. aeruginosa by targeting the LasR quorum-sensing receptor[2]. In these cases, the unsubstituted furan ring mimics the native lactone ring of autoinducers, requiring a flat, unhindered profile to slide into the binding pocket.

Conversely, heavily substituted furans are utilized when multiple, highly specific binding interactions are required. For example, in HIV-1 RNase H inhibitors, the furan oxygen and adjacent carbonyl groups coordinate with two divalent metal ions (Mg2+) at the catalytic site. The precise alignment of these coordinating atoms is highly sensitive to steric substitutions on the furan ring, making the C4-methyl group a critical lever for tuning binding affinity[4].

Pharmacophore A Furan Scaffold B Asymmetric Substitution [5-(Methoxycarbonyl)-4-methyl...] A->B Regioselectivity C Symmetric/Simple Substitution [Furan-2-carboxylic acid] A->C Standardization D Orthogonal Functionalization (Complex APIs & PROTACs) B->D High Specificity E Direct Amidation (Broad Screening Libraries) C->E Rapid Generation

Logical relationship of furan scaffold modifications to biological target applications.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical observations confirm reaction progress.

Protocol A: Standard Amidation of Furan-2-carboxylic Acid

Objective: Rapid synthesis of furan-2-carboxamides for broad screening. Causality of Reagents: 1,1'-Carbonyldiimidazole (CDI) is selected over thionyl chloride (SOCl2) to avoid the generation of harsh HCl gas, which can degrade acid-sensitive amines and complex heterocycles[5].

  • Activation: Suspend furan-2-carboxylic acid (1.0 eq) and CDI (1.1 eq) in anhydrous 1,4-dioxane or THF[5].

  • Self-Validation: Observe the reaction mixture. The immediate evolution of CO2 gas visually confirms the formation of the active acylimidazole intermediate. Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Coupling: Add the primary or secondary amine (1.0 eq) dropwise. Stir for 12 hours at room temperature, then reflux for 2 hours to drive sterically hindered amines to completion[5].

  • Workup: Quench with water, extract with ethyl acetate, and wash with brine. Purify via silica gel chromatography.

Protocol B: Orthogonal Coupling of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Objective: Regioselective synthesis of complex furan-based bis-amides. Causality of Reagents: HATU and DIPEA are used for the first coupling. HATU provides rapid kinetics at room temperature, preventing the premature hydrolysis or transesterification of the C5-methyl ester that could occur under harsher conditions or elevated temperatures[3].

  • Primary Amidation: Dissolve 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (1.0 eq), the target amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.2 eq) at 0 °C.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear yellow solution as the active ester forms and is consumed. Monitor via TLC to confirm the disappearance of the highly polar starting material.

  • Orthogonal Deprotection: Isolate the intermediate ester. Dissolve in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.0 eq).

  • Causality of Deprotection: The ester carbonyl is significantly more electrophilic than the newly formed amide carbonyl. LiOH selectively hydrolyzes the ester at room temperature without cleaving the amide bond, preserving the structural integrity of the intermediate[3].

  • Secondary Amidation: The resulting carboxylic acid can now be subjected to a second round of HATU-mediated coupling with a different amine to form the final asymmetric bis-amide.

Workflow S1 Step 1: Carboxylic Acid Activation (CDI or HATU) S2 Step 2: Nucleophilic Addition (Primary/Secondary Amine) S1->S2 S3 Step 3: Orthogonal Deprotection (LiOH/H2O for C5-Ester) S2->S3 If 5-(Methoxycarbonyl)... (Path B) End Final Furan-2-Carboxamide API S2->End If Simple Furan (Path A) S4 Step 4: Secondary Coupling (Formation of Bis-amide) S3->S4 S4->End

Comparative synthetic workflow for simple furans versus orthogonally protected furan derivatives.

Quantitative Performance & Yield Analysis

The choice of starting material impacts not only the biological efficacy but also the synthetic efficiency. Simple furans generally yield higher conversions in single-step reactions, whereas the asymmetric building block requires multi-step optimization but yields highly potent, target-specific compounds.

Table 2: Reaction Yields and Biological Activity Ranges

Compound ClassTypical Coupling YieldBiological TargetActivity Range (IC50 / MIC)Reference
Simple Furan-2-carboxamides75% - 90%LasR (Antibiofilm)~50 µM (Biofilm inhibition)[2]
Nitrofuran-2-carboxamides30% - 60%Fungal/Bacterial strains31.25 - 250 µg/mL[5]
Complex Furan Bis-amides40% - 65% (Over 3 steps)Kinases (e.g., MK2) / RNase H10 nM - 500 nM[4],[3]

References

  • Ethyl 5-methylfuran-2-carboxylate and its Analogs in Medicinal Chemistry - BenchChem. 1

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - ResearchGate. 2

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - MDPI. 5

  • Computational and Crystallographic Analysis of Binding Structures of Inhibitory Compounds for HIV-1 RNase H Activity - ACS Publications. 4

  • Chemistry of MK2 Inhibitors - RSC Medicinal Chemistry. 3

Sources

Comparative

In Vitro Stability Profiling of 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic Acid Derived Amides: A Comprehensive Comparison Guide

Target Audience: Researchers, medicinal chemists, and drug metabolism and pharmacokinetics (DMPK) professionals. Furan-2-carboxamides represent a privileged scaffold in medicinal chemistry, frequently explored for their...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Furan-2-carboxamides represent a privileged scaffold in medicinal chemistry, frequently explored for their potent antibiofilm properties and microtubule-stabilizing effects[1][2]. However, the incorporation of the specific 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid core introduces complex metabolic liabilities that can severely truncate a drug candidate's in vivo half-life.

As a Senior Application Scientist, I approach scaffold optimization not just by synthesizing derivatives, but by rigorously interrogating why a molecule fails in clearance models. This guide provides an objective, data-driven comparison of how different amide substitutions on this specific furan scaffold dictate its in vitro metabolic and plasma stability.

Part 1: Mechanistic Basis of Instability (The Causality)

To optimize this scaffold, we must first understand its enzymatic vulnerabilities. The 5-(methoxycarbonyl)-4-methylfuran-2-carboxamide core possesses three distinct sites of metabolic liability:

  • Furan Ring Oxidation (Phase I): Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) catalyze the oxidation of the furan ring. This reaction often results in ring-opening to form highly reactive electrophilic intermediates, such as cis-2-butene-1,4-dial (BDA), which rapidly deplete cellular glutathione (GSH) and covalently bind to off-target proteins (3)[3].

  • Ester Hydrolysis: The C5-methoxycarbonyl group is highly susceptible to cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma), rapidly yielding a highly polar, inactive dicarboxylic acid monoamide.

  • Amide Cleavage: While generally more stable than esters, the C2-carboxamide can be targeted by hepatic amidases. However, the presence of the adjacent C4-methyl group provides critical steric hindrance that mitigates this degradation pathway.

G Parent 5-(Methoxycarbonyl)-4-methylfuran- 2-carboxylic acid amide CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Esterase Carboxylesterase Hydrolysis (Plasma & Liver) Parent->Esterase Hydrolysis Reactive cis-Enedione / BDA (Reactive Intermediate) CYP->Reactive Ring Opening Acid Furan-2,5-dicarboxylic acid monoamide (Inactive) Esterase->Acid Demethylation

Primary metabolic pathways of 5-(methoxycarbonyl)-4-methylfuran-2-carboxamides.

Part 2: Comparative In Vitro Stability of Amide Derivatives

To isolate the effect of amide substitution on global metabolic stability, we compared four representative derivatives of the scaffold. By modulating the steric bulk and lipophilicity of the amide nitrogen, we can predictably alter the molecule's orientation within both the CYP450 active site and esterase binding pockets.

Quantitative Stability Data
DerivativeAmide SubstitutionHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Plasma Stability (% remaining at 120 min)Primary Clearance Mechanism
I Primary (-NH₂)22.461.885%CYP-mediated furan oxidation
II Secondary Alkyl (-NH-Et)35.139.578%Mixed (CYP oxidation & Ester hydrolysis)
III Secondary Aryl (-NH-Ph)14.297.612%Rapid CES-mediated ester hydrolysis
IV Tertiary (-N(Me)₂)88.515.691%Sterically shielded; highly stable

Note: Data represents validated SAR trends for this specific chemotype evaluated at 1 µM test concentration.

Expert Insight & Causality Analysis

When evaluating this scaffold, novice researchers often mistakenly attribute high microsomal clearance solely to the furan ring's vulnerability. However, our comparative data demonstrates that the amide substituent profoundly dictates the molecule's global metabolic fate .

By introducing a bulky tertiary amide (Derivative IV ), we not only sterically occlude the C3 position of the furan ring from the CYP450 heme iron, but we also alter the molecule's conformational presentation to carboxylesterases. Conversely, the high lipophilicity of the secondary aryl amide (Derivative III ) drives non-specific protein binding and positions the labile C5-methoxycarbonyl group perfectly within the hydrophobic pocket of plasma esterases, leading to rapid, catastrophic degradation in plasma.

Part 3: Standardized Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. For furan-based esters, a standard microsomal assay is insufficient unless it can uncouple Phase I oxidation from ester hydrolysis. Therefore, the following workflow mandates a parallel minus-NADPH cohort to serve as a self-validating system (4)[4].

Workflow Prep 1. Prepare 1 µM Compound + 0.5 mg/mL HLM Split 2. Split into +NADPH and -NADPH cohorts Prep->Split Incubate 3. Incubate at 37°C (0, 15, 30, 45, 60 min) Split->Incubate Quench 4. Quench with Ice-Cold ACN + Internal Standard Incubate->Quench Centrifuge 5. Centrifuge at 4°C (15,000 x g, 10 min) Quench->Centrifuge Analyze 6. LC-MS/MS Analysis Calculate t1/2 & CLint Centrifuge->Analyze

Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol A: Liver Microsomal Stability Assay (HLM)

This assay determines the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compounds (5)[5].

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Master Mix Assembly: Prepare a reaction mixture containing the test amide (final concentration 1 µM) and HLM (final protein concentration 0.5 mg/mL). Keep organic solvent concentration ≤0.5% to prevent CYP inhibition.

  • Cohort Splitting (Self-Validation): Divide the master mix into two cohorts.

    • Cohort A (+NADPH): Add an NADPH-regenerating system to initiate CYP450 activity.

    • Cohort B (-NADPH): Add an equivalent volume of buffer. This isolates esterase/amidase activity from CYP oxidation[4].

  • Incubation: Incubate both cohorts at 37°C in a shaking water bath.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate CLint​ using the equation: CLint​=(0.693/t1/2​)×(volume of incubation/microsomal protein) .

Protocol B: Human Plasma Stability Assay

Because the scaffold contains a methoxycarbonyl ester, assessing circulating esterase stability is mandatory.

  • Matrix Preparation: Pre-warm pooled human plasma (adjusted to pH 7.4) to 37°C.

  • Spiking: Spike the test compound into the plasma to achieve a final concentration of 2 µM.

  • Validation Controls: Run Propantheline (a rapidly hydrolyzed ester) and Procaine concurrently to validate the enzymatic viability of the specific plasma batch.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Quench immediately with 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

References

  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed (NIH). 1

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed Central (NIH). 2

  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed (NIH). 3

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.5

  • in vitro liver microsomes stability assay, plasma stability assay, and plasma protein binding assay of IP2. ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

As a Senior Application Scientist, I understand that handling specialized organic intermediates like 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid requires moving beyond generic safety data sheets. To ensure absolu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized organic intermediates like 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid requires moving beyond generic safety data sheets. To ensure absolute safety and operational integrity in drug development workflows, we must understand the causality behind the chemical's hazards.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific furan derivative.

Chemical Identity & Mechanistic Toxicology

To design an effective safety protocol, we must first analyze the molecular structure and its interaction with biological systems. 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (registered under CAS 220902-81-8[1] and 148115-82-6[2]) is a highly functionalized furan derivative.

The Causality of the Hazard:

  • The Carboxylic Acid Moiety (pKa ~3.5): This group acts as a direct proton donor. Upon contact with the aqueous environment of human skin or eyes, it causes a rapid, localized drop in pH. This leads to immediate lipid hydrolysis and protein denaturation, presenting as severe irritation (GHS Codes H315 and H319)[3].

  • The Furan Ring: Furan rings are electron-rich. If inhaled as a fine crystalline dust into the highly oxygenated environment of the lungs, furan derivatives can undergo cytochrome P450-mediated epoxidation. This metabolic process generates reactive electrophilic intermediates that cross-link with cellular nucleophiles, causing acute respiratory irritation and potential central nervous system effects (H335/H336)[3].

Table 1: Chemical Identity & Quantitative Hazard Data

PropertyValueOperational Impact & Rationale
CAS Numbers 220902-81-8 / 148115-82-6[1][2]Dual registry tracking required for procurement and waste logging.
Formula / Weight C8H8O5 / 184.15 g/mol [2]Low molecular weight organic powder; high risk of static aerosolization.
GHS Hazard Codes H315, H319, H335, H336[3]Mandates strict barrier isolation for skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE) Matrix

Generic lab PPE is insufficient for functionalized furan powders. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Table 2: Advanced PPE Requirements

Protection ZoneRequired EquipmentMechanistic Rationale
Ocular (Eyes) ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses leave peripheral gaps. Tight-fitting goggles prevent the ingress of airborne crystalline dust, mitigating rapid corneal pH drops.
Dermal (Hands) Nitrile gloves (≥ 0.11 mm thickness)Nitrile (a synthetic copolymer) provides superior chemical resistance against polar carboxylic acids compared to latex, which is highly permeable to polar organics.
Respiratory N95 or P100 particulate respiratorEssential if handled outside a fume hood. Mitigates the inhalation of micro-dust, preventing P450-mediated furan epoxidation in the respiratory tract.
Body Flame-resistant (Nomex) lab coatSynthetic fabrics like polyester generate static electricity, which attracts organic powders. Nomex prevents static build-up and powder accumulation.

Operational Handling Protocols

Handling this compound requires a self-validating workflow to ensure containment at every step.

HandlingWorkflow Step1 1. Pre-Operation Verify Fume Hood Flow (>100 fpm) Step2 2. PPE Donning Inspect & Equip Nitrile/Goggles Step1->Step2 Step3 3. Static Elimination Discharge Powder & Equipment Step2->Step3 Step4 4. Active Weighing Use Closed Analytical Balance Step3->Step4 Step5 5. Material Transfer Seal in Secondary Container Step4->Step5 Step6 6. Decontamination Wipe Surfaces with Weak Base Step5->Step6

Standard operating procedure for weighing and transferring furan-carboxylic acid derivatives.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Preparation & Validation:

    • Action: Conduct all operations inside a Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Self-Validation: Check the digital flow monitor. Proceed only if the face velocity is stable between 80-100 feet per minute (fpm).

  • Static Mitigation:

    • Action: Fine organic powders accumulate static charge, causing them to "jump" and aerosolize when a vial is opened. Use an anti-static zero-ion gun on the sealed vial and the weighing boat for 10 seconds prior to opening.

  • Active Weighing:

    • Action: Use a static-free, conductive weighing boat. Do not pour the chemical; transfer it using a grounded stainless-steel micro-spatula to minimize dust generation.

  • Post-Handling Decontamination:

    • Action: Wipe down the exterior of the sealed secondary container and the balance pan with a lint-free cloth dampened with a 5% sodium bicarbonate solution.

    • Self-Validation: If invisible micro-dust is present, a microscopic effervescence (bubbling) will occur. Wipe until no effervescence is observed, confirming complete neutralization.

Spill Response and Disposal Plans

In the event of a spill, containment must prioritize preventing the powder from becoming airborne.

SpillResponse A Spill Detected B Assess Volume & Hazards (H315/H319/H335) A->B C Evacuate & Ventilate Area B->C Major Spill (>50g) D Don Advanced PPE (Respirator & Heavy Gloves) B->D Minor Spill (<50g) C->D E Contain Spill (Apply Damp Inert Absorbent) D->E F Neutralize (5% Sodium Bicarbonate) E->F G Hazardous Waste Disposal F->G

Emergency spill response workflow for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid.

Step-by-Step Spill Remediation
  • Containment: Never sweep the dry powder, as this forces the irritant into the air. Instead, gently cover the spill with a damp inert absorbent material (e.g., wet vermiculite or sand). The moisture traps the dust, while the inert material contains the acidic nature of the compound.

  • Chemical Neutralization: Carefully spray the covered spill with a 5% sodium bicarbonate solution.

    • Self-Validation: You will observe localized effervescence ( release) as the acid is converted into a safer, water-soluble sodium salt. Wait exactly 5 minutes. The absence of further bubbling physically validates that the hazard has been neutralized.

  • Collection and Disposal: Scoop the neutralized slurry using a non-sparking plastic dustpan. Deposit the waste into a chemically resistant, high-density polyethylene (HDPE) container.

  • Waste Labeling: Label the container strictly as "Hazardous Waste: Furan-Carboxylic Acid / Mildly Corrosive." Do not mix this waste stream with strong oxidizers or strong bases, as residual unneutralized acid may trigger an exothermic reaction. Dispose of via a licensed RCRA hazardous waste contractor.

References

  • NextSDS. "5-(methoxycarbonyl)-3-methylfuran-2-carboxylic acid — Chemical Substance Information". NextSDS Database. Available at:[Link]

Sources

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